molecular formula C12H14BrNO2 B1438810 2-(4-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid CAS No. 490027-02-6

2-(4-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid

Cat. No.: B1438810
CAS No.: 490027-02-6
M. Wt: 284.15 g/mol
InChI Key: SQCJVKGBEMXJGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-2-(pyrrolidin-1-yl)acetic Acid ( 490027-02-6) is a high-value chemical building block extensively used in pharmaceutical research and development, particularly as an analytical standard for HPLC analysis . This compound features a pyrrolidine ring, a saturated nitrogen heterocycle that is a privileged scaffold in medicinal chemistry due to its sp3-hybridization and three-dimensional, non-planar structure . These characteristics allow researchers to explore a wider pharmacophore space and often contribute to improved solubility and optimized ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles for drug candidates . The presence of the 4-bromophenyl group provides a versatile synthetic handle for further functionalization via cross-coupling reactions, making this compound a crucial intermediate in the synthesis of more complex target molecules. The pyrrolidine ring is a key structural component found in numerous bioactive molecules and FDA-approved drugs, highlighting its significance in the design of new therapeutic agents . Research into pyrrolidine derivatives has demonstrated a wide range of pharmacological activities, including potential as analgesic and anti-inflammatory agents . This compound is offered with comprehensive analytical data to ensure identity and purity for rigorous research applications. Intended Use: This product is provided strictly For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Handle with appropriate safety precautions and refer to the material safety data sheet (MSDS) for detailed hazard information .

Properties

IUPAC Name

2-(4-bromophenyl)-2-pyrrolidin-1-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c13-10-5-3-9(4-6-10)11(12(15)16)14-7-1-2-8-14/h3-6,11H,1-2,7-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQCJVKGBEMXJGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(C2=CC=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

490027-02-6
Record name 2-(4-bromophenyl)-2-(pyrrolidin-1-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Strategic Synthesis of 2-(4-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid

[1]

Executive Summary

The target molecule, 2-(4-bromophenyl)-2-(pyrrolidin-1-yl)acetic acid , represents a specific class of non-natural

11

This guide presents two orthogonal synthetic pathways selected for their operational reliability:

  • The Petasis Borono-Mannich Route: A convergent, multicomponent strategy ideal for discovery chemistry and rapid library generation.[1]

  • The Classical Nucleophilic Substitution Route: A linear, stepwise approach utilizing

    
    -bromination, optimized for process scalability  and cost-efficiency.[1]
    

Retrosynthetic Analysis

To design a robust synthesis, we must deconstruct the molecule into available precursors.[1] The analysis reveals two primary disconnections: the C–C bond formation (via Boronic acid) and the C–N bond formation (via Alkylation).

RetrosynthesisTargetTarget MoleculeThis compoundImineIminium IntermediateTarget->ImineRoute A: Petasis (C-C Disconnection)BromoAcid2-Bromo-2-(4-bromophenyl)acetic acidTarget->BromoAcidRoute B: SN2 (C-N Disconnection)Boronic4-Bromophenylboronic acidImine->BoronicGlyoxylicGlyoxylic AcidImine->GlyoxylicPyrrolidineAPyrrolidineImine->PyrrolidineAPyrrolidineBPyrrolidineBromoAcid->PyrrolidineBStartAcid4-Bromophenylacetic acidBromoAcid->StartAcidα-Bromination

Figure 1: Retrosynthetic tree illustrating the convergent Petasis route (Green) versus the linear Substitution route (Yellow).[1]

Method A: The Petasis Borono-Mannich Reaction (Discovery Route)

Best for: High-throughput synthesis, green chemistry compliance, and avoiding toxic halogenating agents.[1]

Mechanistic Insight

The Petasis reaction is a multicomponent coupling of an amine, a carbonyl (glyoxylic acid), and an organoboronic acid.

  • Condensation: Pyrrolidine condenses with glyoxylic acid to form an iminium ion.[1]

  • Boronate Formation: The carboxylic acid moiety coordinates with the boron atom, activating the aryl group.[1]

  • Intramolecular Transfer: The aryl group migrates from boron to the electrophilic iminium carbon, forming the C–C bond irreversibly.[1]

Experimental Protocol

Reagents:

  • Pyrrolidine (1.0 equiv)

  • Glyoxylic acid monohydrate (1.0 equiv)

  • 4-Bromophenylboronic acid (1.0 equiv)[1]

  • Solvent: Dichloromethane (DCM) or Hexafluoroisopropanol (HFIP)[2]

Step-by-Step Workflow:

  • Solvation: In a round-bottom flask, dissolve glyoxylic acid monohydrate (10 mmol) in DCM (20 mL).

  • Amine Addition: Add pyrrolidine (10 mmol) dropwise. Stir for 10 minutes at room temperature (RT) to allow iminium formation. Note: The solution may warm slightly.

  • Boronic Acid Addition: Add 4-bromophenylboronic acid (10 mmol) in one portion.

  • Reaction: Stir vigorously at RT for 12–24 hours.

    • Optimization: If conversion is slow, adding 10-20% HFIP (hexafluoroisopropanol) can significantly accelerate the reaction rate due to its H-bond donating ability [1].[1]

  • Work-up: The product often precipitates as a zwitterionic solid.[1] Filter the solid and wash with cold DCM and Et2O.[1]

  • Purification: If no precipitate forms, evaporate the solvent and purify via ion-exchange chromatography (Dowex 50W) or recrystallization from Ethanol/Water.[1]

Method B: Classical Nucleophilic Substitution (Scale-Up Route)

Best for: Multi-gram to kilogram synthesis, utilizing cheap starting materials.[1]

Strategic Modification: The Ester Logic

Direct alkylation of

1methyl ester

Workflow Diagram

SynthesisWorkflowStep1Step 1: Esterification(SOCl2, MeOH)Step2Step 2: Radical Bromination(NBS, AIBN, CCl4)Step1->Step2Methyl 4-bromophenylacetateStep3Step 3: Nucleophilic Substitution(Pyrrolidine, THF)Step2->Step3α-Bromo EsterStep4Step 4: Hydrolysis(LiOH, THF/H2O)Step3->Step4α-Pyrrolidinyl EsterFinalFinal ProductZwitterion IsolationStep4->FinalAcidification (pH 6)

Figure 2: Four-step linear synthesis designed for process control and scalability.

Detailed Protocol
Step 1: Esterification[1][3]
  • Reactants: 4-Bromophenylacetic acid (50 g), Methanol (250 mL), Thionyl Chloride (

    
    , 1.2 equiv).[1]
    
  • Procedure: Cool MeOH to 0°C. Add

    
     dropwise (exothermic). Add acid.[1][2][4][5][6] Reflux for 3 hours. Concentrate to yield Methyl 4-bromophenylacetate .[1]
    
Step 2: Radical

-Bromination (Wohl-Ziegler)[1]
  • Rationale: We use N-Bromosuccinimide (NBS) instead of

    
     to avoid aromatic bromination.[1]
    
  • Reactants: Methyl ester (from Step 1), NBS (1.05 equiv), AIBN (0.05 equiv),

    
     or Trifluorotoluene (greener alternative).[1]
    
  • Procedure:

    • Dissolve ester in solvent (0.5 M).[1]

    • Add NBS and AIBN.[1]

    • Reflux until NBS is consumed (succinimide floats to top).[1]

    • Filter off succinimide.[1] Evaporate solvent.[1][5]

    • Yield: Methyl 2-bromo-2-(4-bromophenyl)acetate.

Step 3: Nucleophilic Substitution (

)
  • Critical Control: Use excess pyrrolidine. One equivalent acts as the nucleophile; the second acts as a base to scavenge HBr.

  • Reactants:

    
    -Bromo ester (1.0 equiv), Pyrrolidine (2.5 equiv), THF or Toluene.[1]
    
  • Procedure:

    • Dissolve

      
      -bromo ester in THF (dry) at 0°C.
      
    • Add pyrrolidine dropwise to control exotherm.[1]

    • Allow to warm to RT and stir for 4 hours.

    • Work-up: Filter off pyrrolidinium bromide salts. Concentrate filtrate.[1][4]

    • Product: Methyl 2-(4-bromophenyl)-2-(pyrrolidin-1-yl)acetate.

Step 4: Hydrolysis[1][4]
  • Reactants: Ester (Step 3), LiOH (2.0 equiv), THF/Water (3:1).[1]

  • Procedure: Stir at RT for 2 hours. Acidify carefully with 1M HCl to the isoelectric point (approx pH 6.0–6.5). The amino acid should precipitate.[1]

Analytical Comparison of Methods

FeaturePetasis Route (Method A)Substitution Route (Method B)
Step Count 1 (Convergent)4 (Linear)
Atom Economy High (Water is only byproduct)Low (Succinimide, salts generated)
Purification Precipitation/CrystallizationExtraction + Chromatography
Scalability Moderate (Boronic acids are expensive)High (Reagents are commodities)
Stereocontrol Possible with chiral amines/catalysts [2]Racemic (requires resolution)

Safety & Compliance

  • Pyrrolidine: Highly flammable and corrosive.[1] Use in a fume hood.[1]

  • Boronic Acids: Generally low toxicity but should be handled with gloves.[1]

  • NBS/AIBN: Radical initiators.[1] AIBN can liberate nitrogen gas rapidly; ensure proper venting.[1]

  • Alpha-Halo Esters: Potent lachrymators (tear gas agents).[1] Handle with extreme care.

References

  • Candeias, N. R., et al. (2010).[1] "Hexafluoroisopropanol as a highly efficient solvent for the Petasis-Borono-Mannich reaction."[1] Chemical Communications, 46, 2402-2404.[1]

  • Petasis, N. A., & Akritopoulou, I. (1993).[1] "The boronic acid mannich reaction: A new method for the synthesis of geometrically pure allylamines." Tetrahedron Letters, 34(4), 583-586.[1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th Edition).[1] Longman Scientific & Technical.[1] (Standard reference for HVZ and NBS bromination protocols).

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd Edition). Oxford University Press.[1] (Mechanistic grounding for Enolate alkylation and SN2 reactions).

Technical Monograph: 2-(4-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level research monograph for 2-(4-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid , a specialized amino acid scaffold used in medicinal chemistry.

Executive Summary

This compound (often referred to as 4-Bromo-α-pyrrolidinophenylacetic acid) is a non-proteinogenic amino acid derivative featuring three distinct chemical handles: a carboxylic acid, a tertiary pyrrolidine amine, and an aryl bromide. This compound serves as a critical bifunctional scaffold in drug discovery, particularly in the synthesis of peptidomimetics, synthetic analgesics, and complex heterocyclic building blocks.

Its unique structure allows for orthogonal functionalization: the aryl bromide facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the amino-acid backbone allows for peptide coupling or cyclization into lactams. This guide details its physicochemical profile, validated synthetic pathways, and reactivity logic.

Physicochemical Profile

The compound exists as a zwitterion at neutral pH, influencing its solubility and extraction protocols.

PropertyValue (Predicted/Experimental)Significance
IUPAC Name This compoundOfficial nomenclature
Molecular Formula C₁₂H₁₄BrNO₂Stoichiometry
Molecular Weight 284.15 g/mol Mass spectrometry target
Appearance White to off-white crystalline solidVisual purity check
pKa (Acid) ~2.1 (Carboxylic acid)Ionization state at pH < 2
pKa (Base) ~9.2 (Pyrrolidine nitrogen)Ionization state at pH > 9
LogP 1.8 – 2.2Lipophilicity; membrane permeability
Solubility Soluble in dilute acid/base, MeOH, DMSOFormulation and assay compatibility
H-Bond Donors 1 (COOH)Interaction potential
H-Bond Acceptors 3 (N, C=O, OH)Interaction potential

Synthetic Methodologies

Two primary pathways are established for the synthesis of this scaffold. The Petasis Borono-Mannich reaction is preferred for its atom economy and mild conditions, while the Strecker Synthesis offers a traditional route scalable for industrial production.

Method A: Petasis Borono-Mannich Reaction (Preferred)

This multicomponent reaction (MCR) couples an organoboronic acid, an amine, and glyoxylic acid.

  • Reagents: 4-Bromophenylboronic acid, Pyrrolidine, Glyoxylic acid monohydrate.

  • Solvent: Ethanol or Dichloromethane (DCM) / Hexafluoroisopropanol (HFIP).

  • Mechanism: Formation of an iminium ion intermediate followed by the nucleophilic addition of the organoboron species.

Method B: Strecker Synthesis
  • Step 1: Condensation of 4-bromobenzaldehyde with pyrrolidine and trimethylsilyl cyanide (TMSCN) to form the

    
    -aminonitrile.
    
  • Step 2: Acid-catalyzed hydrolysis (HCl/H₂O) of the nitrile to the carboxylic acid.

Method C: -Halo Substitution
  • Reagents: 4-Bromophenylacetic acid, Bromine/PBr₃ (Hell-Volhard-Zelinsky conditions), followed by nucleophilic substitution with pyrrolidine.

  • Note: This method often suffers from elimination side reactions and is less chemoselective than the Petasis route.

Visualization: Synthetic Pathways

SynthesisPathways Boronic 4-Bromophenylboronic Acid Iminium Iminium Intermediate Boronic->Iminium Petasis MCR Glyoxylic Glyoxylic Acid Glyoxylic->Iminium Pyrrolidine Pyrrolidine Pyrrolidine->Iminium Nitrile 2-(4-Bromophenyl)-2- (pyrrolidin-1-yl)acetonitrile Pyrrolidine->Nitrile Aldehyde 4-Bromobenzaldehyde Aldehyde->Nitrile Strecker Condensation Cyanide TMSCN / KCN Cyanide->Nitrile Target 2-(4-Bromophenyl)-2- (pyrrolidin-1-yl)acetic acid Iminium->Target C-C Bond Formation (Mild Conditions) Nitrile->Target Acid Hydrolysis (HCl, Reflux)

Caption: Comparative synthetic workflows: The convergent Petasis MCR (Left) vs. the linear Strecker Synthesis (Right).

Reactivity & Derivatization Profile

The compound is a "divergent intermediate," meaning it can be elaborated in multiple directions depending on the desired pharmacophore.

Carboxylic Acid Functionalization
  • Amide Coupling: Activation with HATU/EDC allows coupling to amines, generating complex amides (common in analgesic research).

  • Esterification: Reaction with thionyl chloride and alcohols (MeOH, EtOH) yields esters, improving lipophilicity for blood-brain barrier (BBB) penetration studies.

Aryl Bromide Cross-Coupling

The para-bromo substituent is an excellent handle for Palladium-catalyzed cross-coupling.

  • Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl systems.

  • Buchwald-Hartwig: Amination to introduce secondary/tertiary amines at the para position.

Pyrrolidine Ring Modifications
  • Salt Formation: Treatment with HCl or fumaric acid generates stable crystalline salts for storage.

  • Oxidation: Metabolic studies often investigate the N-oxide or hydroxylation of the pyrrolidine ring [1].

Visualization: Reactivity Logic

Reactivity Core 2-(4-Bromophenyl)-2- (pyrrolidin-1-yl)acetic acid Amide Amide Derivatives (Peptidomimetics) Core->Amide COOH Activation (HATU/Amine) Biaryl Biaryl Scaffolds (Suzuki Coupling) Core->Biaryl Ar-Br Coupling (Pd(PPh3)4/Ar-B(OH)2) Salt HCl/Fumarate Salts (Pharma Formulation) Core->Salt Tertiary Amine Protonation

Caption: Divergent synthesis map showing the three primary vectors for chemical elaboration.

Analytical Characterization (Expected)

To validate the synthesis of this compound, the following spectroscopic signatures are diagnostic.

¹H NMR (400 MHz, DMSO-d₆)
  • 
     12.0 ppm (s, 1H):  Carboxylic acid proton (broad, exchangeable).
    
  • 
     7.55 ppm (d, 2H):  Aryl protons ortho to Bromine.
    
  • 
     7.35 ppm (d, 2H):  Aryl protons meta to Bromine.
    
  • 
     4.10 ppm (s, 1H):  Chiral 
    
    
    
    -proton (methine).
  • 
     2.40–2.60 ppm (m, 4H):  Pyrrolidine 
    
    
    
    -protons (adjacent to Nitrogen).
  • 
     1.65–1.75 ppm (m, 4H):  Pyrrolidine 
    
    
    
    -protons.
Mass Spectrometry (ESI+)
  • [M+H]⁺: 284.0 and 286.0 (1:1 isotopic ratio due to ⁷⁹Br/⁸¹Br).

  • Fragmentation: Loss of COOH (M-45) is a common fragmentation pathway in MS/MS.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye). The compound is a substituted amino acid but should be treated as a potential bioactive agent.

  • Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation of the pyrrolidine ring.

  • Disposal: Halogenated organic waste streams.

References

  • Metabolic Profiling of Pyrrolidinyl Cathinones. Source: National Institutes of Health (NIH) / Int. J. Mol.[1] Sci. Context: Discusses the metabolism of structurally related pyrrolidine compounds (e.g., hydroxylation of the pyrrolidine ring), relevant for stability studies of this acid scaffold. URL:[Link]

  • Petasis Borono-Mannich Reaction Applications. Source: National Science Foundation (NSF) / Org. Lett. Context: Validates the use of boronic acids and glyoxylic acid for synthesizing alpha-amino acids. URL:[Link]

  • 4-Bromophenylacetic Acid (Precursor Data). Source: PubChem / Sigma-Aldrich Context:[2] Provides baseline physicochemical data for the phenylacetic acid backbone used in the Strecker synthesis pathway. URL:[Link]

  • 4-Bromophenylboronic Acid (Precursor Data). Source: PubChem Context:[2][3] Technical data for the key reagent in the Petasis synthesis route. URL:[Link]

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-(4-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive exploration of the potential therapeutic applications of the novel chemical entity, 2-(4-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid. While direct pharmacological data for this specific molecule is not yet publicly available, its structural motifs—a pyrrolidine ring and a bromophenyl group—are well-represented in a multitude of clinically significant and investigational compounds. The pyrrolidine scaffold is a "privileged" structure in medicinal chemistry, known to impart favorable pharmacokinetic properties and to serve as a key pharmacophore for a wide range of biological targets.[1][2] Concurrently, the inclusion of a halogenated phenyl ring, specifically a bromophenyl group, is a common strategy to enhance binding affinity and modulate metabolic stability. This guide synthesizes existing knowledge on structurally related compounds to hypothesize and propose a structured, multi-pronged research plan for the systematic evaluation of this compound. We will delineate potential therapeutic areas, identify high-probability molecular targets, and provide detailed, actionable experimental workflows for the validation of these hypotheses. The primary objective is to furnish a robust scientific framework to accelerate the investigation and potential development of this promising compound.

Introduction to this compound

The compound this compound is a synthetic small molecule characterized by a central acetic acid moiety substituted with both a 4-bromophenyl group and a pyrrolidin-1-yl group at the alpha-carbon.

Chemical Structure:

  • Pyrrolidine Ring: A five-membered, saturated nitrogen-containing heterocycle. This motif is a cornerstone of numerous natural products and FDA-approved drugs, valued for its ability to introduce a three-dimensional character to a molecule, which can be crucial for specific interactions with biological targets.[2] The nitrogen atom can act as a hydrogen bond acceptor, and the ring's stereochemistry can be exploited to achieve target selectivity.[1]

  • 4-Bromophenyl Group: An aromatic phenyl ring substituted with a bromine atom at the para position. Halogenation is a frequently employed tactic in drug design to enhance binding affinity through halogen bonding and other non-covalent interactions. It can also influence the compound's lipophilicity and metabolic profile. Brominated pyrrole alkaloids, for instance, have been shown to target bacterial enzymes.[3]

  • Acetic Acid Moiety: A carboxylic acid group that can participate in ionic interactions and hydrogen bonding, often serving as a key anchoring point to a target protein's active site.

The convergence of these structural features suggests that this compound is a compelling candidate for biological screening across a spectrum of therapeutic areas. The diverse pharmacological activities of pyrrolidine derivatives—spanning anticancer, antiviral, anti-inflammatory, and central nervous system (CNS) applications—provide a fertile ground for hypothesis-driven investigation.[4][5]

Proposed Potential Therapeutic Targets and Rationale

Based on an extensive review of the literature on structurally analogous compounds, we have identified four primary therapeutic areas for initial investigation.

Central Nervous System (CNS) Disorders

The pyrrolidine ring is a common feature in many CNS-active agents.[6] Its structural rigidity and basic nitrogen atom make it an ideal scaffold for interacting with neurotransmitter transporters and receptors.

  • Potential Target: Monoamine Transporters (Dopamine Transporter - DAT, Norepinephrine Transporter - NET)

    • Rationale: Compounds such as Pyrovalerone, which feature a 2-(pyrrolidin-1-yl)pentan-1-one core, are potent inhibitors of both DAT and NET.[7] The structural similarity of this compound to these cathinone derivatives suggests a high probability of interaction with these critical monoamine transporters, which are validated targets for conditions like ADHD, depression, and substance abuse disorders.

  • Potential Target: Serotonin 5-HT2A Receptor

    • Rationale: A growing body of evidence implicates the 5-HT2A receptor in the pathophysiology of various mental illnesses.[8] Novel pyrrolidine-indole derivatives have been developed as selective 5-HT2A receptor modulators for the potential treatment of psychosis and depression.[9] The subject compound should be evaluated for its agonist or antagonist activity at this receptor.

  • Potential Target: Voltage-Gated Sodium and Calcium Channels

    • Rationale: Pyrrolidine-2,5-diones have emerged as a valuable scaffold in the development of anticonvulsant drugs, with many acting on voltage-gated sodium and calcium channels to reduce neuronal excitability.[2][10] This presents a therapeutic avenue in epilepsy and neuropathic pain.

Infectious Diseases

The search for novel antimicrobial agents is a global health priority. Pyrrolidine derivatives have shown promise in this arena.

  • Potential Target: Bacterial DNA Gyrase and Topoisomerase IV

    • Rationale: These essential bacterial enzymes are the targets of fluoroquinolone antibiotics. Recently, 1,2,4-oxadiazole pyrrolidine derivatives have been synthesized and shown to inhibit E. coli DNA gyrase.[5] The unique structure of our compound warrants investigation against these validated bacterial targets.

  • Potential Target: Bacterial Sortase A

    • Rationale: Sortase A is a bacterial transpeptidase that anchors virulence factors to the cell wall of Gram-positive bacteria, making it an attractive target for anti-infective therapy. The bromophenyl moiety is of particular interest here, as brominated compounds have demonstrated the ability to covalently modify cysteine residues in bacterial enzyme active sites, such as Cys184 in Sortase A.[3]

Metabolic Disorders
  • Potential Target: Dipeptidyl Peptidase IV (DPP-IV)

    • Rationale: DPP-IV inhibitors are an established class of oral hypoglycemic agents for the treatment of type 2 diabetes. A series of substituted pyrrolidine-2,4-dicarboxylic acid amides have been reported as potent and selective DPP-IV inhibitors.[11] Although our compound is not a dicarboxylic acid amide, the pyrrolidine core is a key element for recognition by the enzyme, making DPP-IV an important target to screen against.

Oncology
  • Potential Target: Chemokine Receptor CXCR4

    • Rationale: The CXCR4 receptor and its ligand CXCL12 play a critical role in cancer metastasis, inflammation, and HIV infection. Pyrrolidine-containing derivatives have been successfully designed as CXCR4 antagonists, demonstrating efficacy in mouse models of cancer metastasis.[12] Given the importance of this pathway in oncology, evaluating our compound's ability to modulate CXCR4 signaling is a high priority.

Experimental Workflows for Target Validation

A hierarchical screening and validation approach is recommended, beginning with in vitro assays and progressing to cell-based and, eventually, in vivo models for the most promising activities.

General Target Validation Workflow

The following diagram outlines a generalized workflow for assessing the compound against any of the proposed protein targets.

Caption: A generalized workflow for target validation.

Detailed Experimental Protocols

The following table summarizes the initial, high-priority assays for each proposed target.

Therapeutic Area Proposed Target Recommended Primary Assay Assay Principle & Endpoint Secondary/Confirmatory Assay
CNS Disorders DAT / NETRadioligand Binding AssayCompetitive displacement of a known radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT) from membranes expressing the transporter. Endpoint: IC₅₀.Synaptosomal Neurotransmitter Uptake Assay (Measures functional inhibition of dopamine or norepinephrine uptake). Endpoint: IC₅₀.
5-HT2A ReceptorCalcium Flux AssayMeasurement of intracellular calcium mobilization in response to receptor activation in a stable cell line (e.g., CHO-K1) expressing the human 5-HT2A receptor. Endpoint: EC₅₀ (agonist) or IC₅₀ (antagonist).Radioligand Binding Assay (e.g., with [³H]ketanserin) to determine binding affinity (Ki).
Infectious Diseases DNA GyraseSupercoiling Inhibition AssayMeasures the ability of the compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by purified E. coli DNA gyrase. Endpoint: IC₅₀.Bacterial Growth Inhibition Assay (MIC determination against a panel of Gram-positive and Gram-negative bacteria).
Metabolic Disorders DPP-IVFluorometric Enzyme AssayMeasures the cleavage of a fluorogenic substrate (e.g., Gly-Pro-AMC) by recombinant human DPP-IV. Inhibition reduces the rate of fluorescence increase. Endpoint: IC₅₀.Selectivity profiling against related proteases (e.g., DPP-8, DPP-9, FAP).
Oncology CXCR4Chemotaxis AssayMeasures the ability of the compound to block CXCL12-induced migration of a CXCR4-expressing cell line (e.g., Jurkat) through a porous membrane. Endpoint: IC₅₀.Calcium Flux Assay (Measures inhibition of CXCL12-induced calcium mobilization).
Step-by-Step Protocol: DNA Gyrase Supercoiling Inhibition Assay

This protocol provides a framework for the initial screening against a key bacterial target.

  • Preparation of Reagents:

    • Prepare assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% w/v glycerol, 0.1 mg/ml albumin).

    • Prepare relaxed circular pBR322 DNA (1 U/µl).

    • Prepare a stock solution of E. coli DNA Gyrase.

    • Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in DMSO.

    • Positive control: Ciprofloxacin.

    • Negative control: DMSO vehicle.

  • Reaction Setup:

    • In a 96-well plate or microcentrifuge tubes, add 3 µl of the compound dilution or control to 15 µl of assay buffer.

    • Add 3 µl of relaxed pBR322 DNA.

    • Add 6 µl of DNA Gyrase.

    • Initiate the reaction by adding 3 µl of 10 mM ATP. The final reaction volume is 30 µl.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 60 minutes.

  • Termination and Analysis:

    • Stop the reaction by adding 6 µl of a stop solution (e.g., 5% SDS, 25% Ficoll-400, 0.025% bromophenol blue).

    • Load the entire reaction mixture onto a 1% agarose gel containing 0.5 µg/ml ethidium bromide.

    • Perform electrophoresis at a constant voltage until there is adequate separation between the supercoiled and relaxed DNA bands.

  • Data Interpretation:

    • Visualize the gel under UV light. The negative control (DMSO) should show a high proportion of supercoiled DNA. The positive control (Ciprofloxacin) should show inhibition of supercoiling, with the DNA remaining in its relaxed state.

    • Quantify the intensity of the supercoiled DNA band for each compound concentration.

    • Calculate the percentage of inhibition relative to the controls and plot against the compound concentration to determine the IC₅₀ value.

Causality and Self-Validation: This assay directly measures the enzymatic function of DNA gyrase. The inclusion of both positive (Ciprofloxacin) and negative (DMSO) controls on the same gel ensures that the assay is performing as expected and that any observed inhibition is due to the test compound and not an artifact. The clear difference in migration between supercoiled and relaxed DNA provides a robust and easily interpretable readout.

Signaling Pathway Visualization: CXCR4

Should the compound demonstrate activity as a CXCR4 antagonist, it would be expected to inhibit the following signaling cascade:

G cluster_0 Cell Membrane cluster_1 CXCL12 CXCL12 CXCR4 CXCR4 Receptor CXCL12->CXCR4 Binding Compound 2-(4-Bromophenyl)-2- (pyrrolidin-1-yl)acetic acid Compound->CXCR4 Inhibition G_protein Gαi Protein CXCR4->G_protein Activation PLC PLCβ G_protein->PLC Migration Cell Migration & Proliferation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Ca_release->Migration ERK ERK1/2 PKC->ERK ERK->Migration

Caption: Simplified CXCR4 signaling pathway.

Conclusion and Future Directions

The compound this compound represents a novel chemical entity with significant therapeutic potential, inferred from the well-documented biological activities of its core structural components. The proposed research program, focusing on high-value targets in CNS disorders, infectious diseases, metabolic disorders, and oncology, provides a clear and logical path forward. Positive results in the initial in vitro screens should be followed by comprehensive selectivity profiling and in vitro ADME-Tox studies to build a robust profile of the compound. Successful validation against one or more of these targets would warrant the initiation of medicinal chemistry efforts to optimize potency and drug-like properties, ultimately paving the way for preclinical in vivo efficacy studies. This document serves as a foundational guide to unlock the full therapeutic potential of this promising molecule.

References

  • Basha, N. J., Basavarajaiah, S. M., & Shyamsunder, K. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Molecular Diversity. [Link]

  • Poyraz, S., Dinçer, H. A., Yaktubay Naciye, D., & Sansano, J. M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]

  • (2022). Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. ChemistrySelect. [Link]

  • Basha, N. J., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Semantic Scholar. [Link]

  • Singh, S. B., et al. (2006). Substituted pyrrolidine-2,4-dicarboxylic acid amides as potent dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(12), 3268-72. [Link]

  • Li, X., et al. (2020). Discovery of Novel Pyrrolidine Derivatives as Potent and Orally Bioavailable CXCR4 Antagonists for Cancer Metastasis. Journal of Medicinal Chemistry, 63(23), 14634-14653. As referenced in Poyraz, S., et al. (2023). Frontiers in Pharmacology. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885. [Link]

  • Sabnis, R. W. (2025). Novel Pyrrolopyridine Compounds as 5-HT2A Agonists for Treating Mental Illnesses. ACS Medicinal Chemistry Letters. [Link]

  • Sreekanth, P. S., & Jha, A. (2020). Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening. ResearchGate. [Link]

  • Sabnis, R. W. (2022). 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders. ACS Medicinal Chemistry Letters. [Link]

  • Sreekanth, P. S., & Jha, A. (2020). Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics. Bioorganic Chemistry, 105, 104340. [Link]

  • Kaur, A., & Kumar, V. (2022). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results, 13, 10692-10701. [Link]

  • Poleszak, E., & Serefko, A. (Eds.). (n.d.). Special Issue: Novel Compounds in the Treatment of the CNS Disorders, 2nd Edition. Molecules. [Link]

  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. Journal of Medicinal Chemistry, 49(4), 1420-1432. [Link]

  • Lyakhova, E., et al. (2024). Stonikacidin A, an Antimicrobial 4-Bromopyrrole Alkaloid Containing L-Idonic Acid Core from the Northwestern Pacific Marine Sponge Lissodendoryx papillosa. Marine Drugs, 22(9), 421. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Properties of 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The initial inquiry for CAS number 490027-02-6 did not yield a specific, publicly documented chemical entity. This guide will therefore focus on a closely related and well-characterized compound, 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (CAS: 19837-74-2) . The principles of synthesis and the general properties discussed herein are representative of this class of sulfonamides and provide a valuable framework for researchers in drug development.

Introduction

Sulfonamides represent a cornerstone class of synthetic antimicrobial agents, the discovery of which marked a paradigm shift in medicine. Their broad spectrum of biological activities continues to make them a subject of intense research in medicinal chemistry.[1] This guide provides a detailed technical overview of 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide, a representative member of the arylsulfonamide family. We will delve into its physicochemical properties, provide a comprehensive, step-by-step synthesis protocol with underlying chemical principles, and elucidate its established mechanism of action. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. The key properties of 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide are summarized below.

PropertyValueReference(s)
IUPAC Name 4-amino-N-(4-methoxyphenyl)benzenesulfonamide[1]
CAS Number 19837-74-2[1]
Molecular Formula C₁₃H₁₄N₂O₃S[1][2]
Molecular Weight 278.33 g/mol [1][2]
Melting Point 250–252 °C[1]
Appearance White to off-white solid[3]
Solubility Soluble in polar solvents like ethanol and methanol; limited solubility in non-polar solvents.[1]
logPoct/wat 2.078[2]

Spectroscopic analysis is crucial for the structural elucidation and purity confirmation of synthesized compounds.[1] Characterization of 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide is typically achieved using the following techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the aromatic rings and functional groups.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the N-H stretches of the amino and sulfonamide groups, the S=O stretches of the sulfonamide, and the C-O stretch of the methoxy group.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound and can provide information about its fragmentation pattern, further aiding in structural confirmation.

Synthesis of 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide: A Multi-Step Approach

The synthesis of 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide is a multi-step process that involves the protection of a reactive functional group, electrophilic aromatic substitution, nucleophilic substitution, and finally, deprotection.[1][4] This strategic approach is necessary to achieve the desired product with high yield and purity.

Experimental Workflow Diagram

Synthesis_Workflow Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetic Anhydride (Protection) PABS_Chloride p-Acetamidobenzenesulfonyl Chloride Acetanilide->PABS_Chloride Chlorosulfonic Acid (Chlorosulfonation) Protected_Product N-(4-methoxyphenyl)-4- acetamidobenzenesulfonamide PABS_Chloride->Protected_Product p-Anisidine, Pyridine (Amination) Final_Product 4-Amino-N-(4-methoxyphenyl) benzenesulfonamide Protected_Product->Final_Product Acid Hydrolysis (Deprotection)

Caption: Multi-step synthesis of 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide.

Step 1: Protection of the Amino Group

Rationale: The synthesis begins with the protection of the amino group of aniline. The free amino group is highly activating and would react with chlorosulfonic acid in an uncontrolled manner, leading to multiple side products.[5] Acetylation with acetic anhydride converts the highly reactive amino group into a less reactive acetamido group. This acetamido group is still an ortho-, para-director, but its steric bulk favors the formation of the para-substituted product in the subsequent chlorosulfonation step.[6]

Protocol:

  • In a suitably sized flask, dissolve aniline in a mixture of water and hydrochloric acid.

  • Add a solution of sodium acetate to the mixture.

  • Cool the mixture in an ice bath.

  • Add acetic anhydride dropwise while stirring vigorously.

  • Continue stirring until a white precipitate of acetanilide forms.

  • Collect the crude acetanilide by vacuum filtration and wash with cold water.

  • Recrystallize the product from hot water to obtain pure acetanilide.[7]

Step 2: Chlorosulfonation

Rationale: This step introduces the sulfonyl chloride group onto the aromatic ring via an electrophilic aromatic substitution reaction.[8] Chlorosulfonic acid serves as the source of the electrophile, chlorosulfonium ion (ClSO₂⁺). The reaction is typically carried out at a controlled temperature to prevent side reactions.

Protocol:

  • In a dry flask equipped with a stirrer and placed in an ice bath, carefully add chlorosulfonic acid.[7]

  • Slowly add dry acetanilide in small portions, ensuring the temperature is maintained between 10-15 °C.[9] Vigorous evolution of hydrogen chloride gas will occur, so the reaction must be performed in a well-ventilated fume hood.[9]

  • After the addition is complete, the reaction mixture is gently heated (e.g., on a water bath at 60-80 °C) for approximately one hour to ensure the completion of the reaction.[7][9]

  • Carefully pour the reaction mixture onto crushed ice to precipitate the p-acetamidobenzenesulfonyl chloride.[7]

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any remaining acid.[7] The product is typically used in the next step without further purification.

Step 3: Amination (Sulfonamide Bond Formation)

Rationale: The sulfonyl chloride is a reactive electrophile that readily undergoes nucleophilic substitution with an amine. In this step, p-acetamidobenzenesulfonyl chloride is reacted with p-anisidine (4-methoxyaniline) to form the sulfonamide linkage.[1] A base, such as pyridine, is often used to neutralize the hydrogen chloride gas that is liberated during the reaction, driving the reaction to completion.[1]

Protocol:

  • Dissolve p-acetamidobenzenesulfonyl chloride and p-anisidine in a suitable dry solvent, such as pyridine.[1]

  • Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water to precipitate the product.

  • Collect the crude N-(4-methoxyphenyl)-4-acetamidobenzenesulfonamide by vacuum filtration and wash with water.

  • The product can be purified by recrystallization from a suitable solvent like ethanol.

Step 4: Deprotection (Hydrolysis of the Amide)

Rationale: The final step involves the removal of the acetyl protecting group to regenerate the free amino group. This is typically achieved by acid-catalyzed hydrolysis.

Protocol:

  • Suspend the purified N-(4-methoxyphenyl)-4-acetamidobenzenesulfonamide in a solution of dilute hydrochloric acid.

  • Heat the mixture under reflux until the solid dissolves, indicating the completion of the hydrolysis.

  • Cool the solution and neutralize it with a base, such as sodium bicarbonate, to precipitate the final product, 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide.

  • Collect the product by vacuum filtration, wash with water, and dry.

  • Further purification can be achieved by recrystallization from ethanol or methanol.[1]

Mechanism of Antimicrobial Action

Sulfonamides exert their bacteriostatic effect by acting as competitive inhibitors of a key enzyme in the bacterial folic acid synthesis pathway.[4][10][11] Unlike humans, who obtain folic acid from their diet, many bacteria must synthesize it de novo.[12] Folic acid is a vital precursor for the synthesis of nucleotides, which are the building blocks of DNA and RNA.[10]

Signaling Pathway Diagram

Folic_Acid_Pathway cluster_bacterium Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Pteridine Precursor Pteridine->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Dihydropteroate THF Tetrahydrofolic Acid (THF) DHF->THF Dihydrofolate Reductase Nucleotides Nucleotide Synthesis THF->Nucleotides DNA_RNA DNA & RNA Synthesis Nucleotides->DNA_RNA Sulfonamide Sulfonamide Drug Sulfonamide->DHPS Competitive Inhibition

Caption: Sulfonamide inhibition of the bacterial folic acid synthesis pathway.

The key steps in the mechanism are:

  • Structural Mimicry: Sulfonamides are structural analogs of p-aminobenzoic acid (PABA), a natural substrate for the enzyme dihydropteroate synthase (DHPS).[12]

  • Competitive Inhibition: Due to this structural similarity, sulfonamides compete with PABA for the active site of DHPS.[10]

  • Disruption of Folic Acid Synthesis: When the sulfonamide drug binds to DHPS, it prevents the condensation of PABA with a pteridine precursor to form dihydropteroic acid, a critical intermediate in the folic acid pathway.[4]

  • Bacteriostasis: The inhibition of folic acid synthesis leads to a depletion of the essential downstream products, including purines and thymidine, which are necessary for DNA and RNA synthesis.[1] This ultimately halts bacterial growth and replication, resulting in a bacteriostatic effect.[12]

The selective toxicity of sulfonamides towards bacteria is due to the fact that mammalian cells do not synthesize their own folic acid but rather obtain it from their diet through a specific transport mechanism that is absent in bacteria.[12]

Conclusion

This technical guide has provided a comprehensive overview of 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide, a representative sulfonamide. By detailing its physicochemical properties, outlining a robust multi-step synthesis with clear rationales for each step, and illustrating its mechanism of action, this document serves as a valuable resource for professionals in the field of drug discovery and development. The foundational principles and methodologies described herein are broadly applicable to the synthesis and study of other sulfonamide derivatives, highlighting the enduring importance of this class of compounds in medicinal chemistry.

References

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink.
  • Notes on Sulfonamide Pharmacology, Classification, Mechanism of Action, Adverse drug reactions, Spectrum on Bacteria and MCQ for NEETPG, GPAT. (2025, April 5).
  • (PDF) Antimicrobial sulfonamide drugs. (n.d.).
  • “SULPHONAMIDES". (n.d.). MES's College of Pharmacy, Sonai.
  • Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Prepar
  • Sulfonamide: Mechanism of Action & Uses - Video. (n.d.). Study.com.
  • Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264) | 19837-74-2. (n.d.). BenchChem.
  • Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. (2017, February 17). Asian Journal of Pharmaceutics.
  • To perform synthesis of sulphonilamide from acetanilide. (2021, May 12). YouTube.
  • Avoiding common pitfalls in the synthesis of o-sulfanilamide. (n.d.). BenchChem.
  • Synthesis of Sulfanilamide. (n.d.). Chemistry Steps.
  • Sulfanilyl chloride, N-acetyl-. (n.d.). Organic Syntheses Procedure.
  • Electrochemical Synthesis of Sulfonamide Derivatives Based on the Oxidation of 2,5-Diethoxy-4-Morpholinoaniline in the Presence of Arylsulfinic Acids | The Journal of Organic Chemistry. (2014, June 13).
  • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal.
  • Synthesis of sulfonamides from aniline by using DABSO. (n.d.).
  • 4-[(4-Methoxybenzylidene)amino]benzenesulfonamide. (n.d.). PMC - NIH.
  • Synthesis of Novel Sulfonamides from 4-Amino-3-methoxybenzenesulfonamide: Application Notes and Protocols for Drug Discovery. (n.d.). BenchChem.
  • Supporting information:. (n.d.). The Royal Society of Chemistry.
  • Chemical Properties of 4-amino-N-(4-methoxyphenyl)benzenesulfonamide. (n.d.). Cheméo.
  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. (n.d.). Organic Syntheses Procedure.
  • (PDF) N-(4-Methoxyphenyl)benzenesulfonamide. (n.d.).
  • Synthesis of 4-Acetamidobenzenesulfonyl chloride. (n.d.). PrepChem.com.
  • Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide ORGANIC AND BIOCHEMISTRY. (2020, February 25).
  • CAS 121-60-8: 4-Acetamidobenzenesulfonyl chloride. (n.d.). CymitQuimica.
  • For the synthesis of 4-acetamidobenzenesulfonyl chloride, acetanilide is used as a starting material for the chlorosulfonation reaction (this step was done for you). Why is aniline not used for this step?. (2020, May 21). Chegg.
  • p-ACETAMINOBENZENESULFINIC ACID. (n.d.). Organic Syntheses Procedure.
  • Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. (2019, December 24). International Journal of Pharmaceutical Sciences Review and Research.

Sources

Methodological & Application

In vivo studies using 2-(4-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid animal models

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical Characterization & In Vivo Profiling of 2-(4-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid (BPPA)

Part 1: Executive Summary & Strategic Rationale

This compound (BPPA) (CAS: 490027-02-6) represents a specific class of non-natural


-amino acids featuring a phenyl-pyrrolidine scaffold.[1] While often categorized as a chemical building block in organic synthesis, its structural motif shares significant pharmacophore overlap with two distinct biologically active classes:[1]
  • Nootropics & Stimulants: The pyrrolidine ring attached to a phenyl-bearing carbon is the core structure of the "racetam" family and substituted cathinones (e.g.,

    
    -PVP), suggesting potential CNS activity.[1]
    
  • Anti-inflammatory Agents: The

    
    -phenylacetic acid moiety is the pharmacophore of NSAIDs like Bromfenac and Diclofenac.[1]
    

Current Status: As of late 2023, BPPA lacks extensive published in vivo data in open literature.[1] Therefore, this Application Note serves as a De Novo Characterization Guide . It provides the foundational protocols required to establish the pharmacokinetic (PK) profile, toxicology, and primary therapeutic indication (CNS vs. Anti-inflammatory) of this New Chemical Entity (NCE).[1]

Part 2: Experimental Design & Logic (The "Why" and "How")

Structural Analysis & Formulation Strategy

BPPA is zwitterionic (carboxylic acid + tertiary amine).[1] This dictates specific solubility challenges.

  • Challenge: High crystallinity and poor solubility in neutral water.[1]

  • Solution: Use of pH adjustment or cosolvents.[1]

  • Vehicle Selection: For in vivo IP/PO administration, a formulation of 5% DMSO / 5% Tween-80 / 90% Saline is recommended to ensure bioavailability without masking biological effects.[1]

Experimental Workflow

The characterization pipeline follows a "Fail-Fast" logic:

  • Formulation Verification: Ensure stability.

  • Toxicity Screen (Irwin Test): Define the "No Observed Adverse Effect Level" (NOAEL).

  • Pharmacokinetics (PK): Determine if BPPA crosses the Blood-Brain Barrier (BBB).[1]

  • Efficacy Models: Branch based on PK results (CNS vs. Peripheral).

ExperimentalWorkflow Start BPPA Synthesis (CAS 490027-02-6) Formulation Formulation (pH 7.4 Buffered Saline) Start->Formulation Tox Acute Tox / Irwin Test (Mouse) Formulation->Tox PK PK & BBB Permeability (LC-MS/MS) Tox->PK If Safe Decision BBB Permeable? PK->Decision CNS_Path CNS Efficacy (Open Field / Nootropic Assays) Decision->CNS_Path Yes (Brain/Plasma > 0.1) Periph_Path Peripheral Efficacy (Anti-inflammatory / Writhing) Decision->Periph_Path No

Figure 1: Decision-tree workflow for the preclinical evaluation of BPPA. The critical pivot point is the Blood-Brain Barrier (BBB) permeability determined in the PK phase.[1]

Part 3: Detailed Protocols

Protocol A: Formulation & Dose Preparation

Objective: Create a stable, injectable solution for animal studies.

  • Weighing: Weigh 100 mg of BPPA.

  • Dissolution:

    • Add 500

      
      L DMSO  (Dimethyl sulfoxide).[1] Vortex until clear.
      
    • Add 500

      
      L Tween-80 . Vortex.
      
    • Slowly add 9.0 mL of warm (37°C) Sterile Saline (0.9% NaCl) while stirring.

  • pH Adjustment: Check pH. If precipitation occurs or pH < 5, adjust carefully with 0.1N NaOH to pH 7.0–7.4.[1]

  • Filtration: Pass through a 0.22

    
    m syringe filter for sterilization.
    
  • Final Concentration: 10 mg/mL.

    • Dosing Volume: 10 mL/kg yields a dose of 100 mg/kg .[1]

Protocol B: Pharmacokinetics & BBB Permeability

Objective: Determine half-life (


) and brain penetration.[1]
  • Subjects: Male C57BL/6 Mice (n=12), 8–10 weeks old.[1]

  • Dose: 10 mg/kg (IV) and 30 mg/kg (PO).[1]

  • Sampling:

    • Timepoints: 15, 30, 60, 120, 240 min post-dose.[1]

    • Collection: Terminal cardiac puncture (plasma) and whole brain extraction.[1]

  • Bioanalysis (LC-MS/MS):

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.[1]

    • MRM Transition: Monitor parent ion

      
       Da 
      
      
      
      Fragment (likely tropylium ion or pyrrolidine loss).[1] Note: Optimization required.

Data Output Table (Template):

ParameterPlasma (IV)Plasma (PO)Brain (PO)Interpretation

(

g/mL)
[Data][Data][Data]Absorption Peak

(h)
-[Data][Data]Rate of Absorption

[Data][Data][Data]Total Exposure

(%)
-[Data]-Bioavailability
Brain/Plasma Ratio --[Data]>0.1 indicates CNS activity
Protocol C: The Modified Irwin Test (Primary Screen)

Objective: Rapidly identify CNS stimulation, sedation, or neurotoxicity.[1] This is the "Go/No-Go" safety gate.[1]

  • Subjects: CD-1 Mice (n=6 per dose group).[1]

  • Dose Groups: Vehicle, 10, 30, 100 mg/kg (IP).[1]

  • Observation Window: 0–180 minutes post-injection.[1]

Scoring Matrix: Perform observations at +15, +30, +60, +120 min.

  • Behavioral Arousal: (Score 0-8)

    • 0 = Coma/Sleep[1]

    • 4 = Normal alert[1]

    • 8 = Intense agitation/Stereotypy (Indicates stimulant-like activity similar to

      
      -PVP).[1]
      
  • Motor Coordination: Rotarod or Grid Walking.

  • Autonomic Signs: Piloerection, salivation, pupil diameter (Mydriasis = Sympathetic activation).[1]

  • Reflexes: Righting reflex, corneal reflex.[1]

Success Criteria: If animals show Score > 6 on arousal without seizures, proceed to Protocol D (Stimulant Profiling) . If animals show sedation (Score < 3), proceed to Sedative Profiling .[1] If no CNS effect, proceed to Protocol E (Anti-inflammatory) .[1]

Protocol D: Open Field Locomotor Activity (CNS Efficacy)

Context: If PK shows brain penetration and Irwin test shows arousal.[1]

  • Apparatus: 40x40cm plexiglass arena with infrared beam tracking.[1]

  • Acclimatization: 30 min in the room (dark cycle).

  • Treatment: Administer BPPA (10, 30 mg/kg IP) or Amphetamine (2 mg/kg, Positive Control).[1]

  • Recording: Place mouse in center immediately post-injection.[1] Record for 60 min.[1]

  • Metrics:

    • Total Distance Traveled (cm).

    • Center Time (Anxiety metric).[1]

    • Vertical Rearing (Exploratory drive).[1]

Protocol E: Acetic Acid-Induced Writhing (Peripheral Analgesia)

Context: If PK shows poor brain penetration or structure suggests NSAID-like activity.[1]

  • Principle: Phenylacetic acid derivatives often inhibit COX enzymes.[1] This test measures peripheral analgesic efficacy.[1]

  • Pre-treatment: Administer BPPA (30, 100 mg/kg PO) or Diclofenac (10 mg/kg, Positive Control) 60 min prior to challenge.[1]

  • Challenge: IP injection of 0.6% Acetic Acid (10 mL/kg).

  • Measurement: Count number of "writhes" (abdominal constrictions + hind limb stretching) for 20 mins starting 5 mins post-challenge.

  • Calculation:

    
    .[1]
    

Part 4: Mechanism of Action Hypothesis & Signaling

Given the structure, two potential pathways are hypothesized.[1] The diagram below illustrates the divergent signaling possibilities based on the target engagement.

SignalingPathways BPPA BPPA (Ligand) Transporter Monoamine Transporter (DAT/NET)? BPPA->Transporter Hypothesis A COX Cyclooxygenase (COX-1/2)? BPPA->COX Hypothesis B Synapse Increased Synaptic Dopamine/NE Transporter->Synapse Behavior Locomotor Activation Synapse->Behavior Prostaglandin Reduced PGE2 Synthesis COX->Prostaglandin Analgesia Anti-inflammatory Response Prostaglandin->Analgesia

Figure 2: Hypothesized Pharmacodynamics.[1] Pathway A represents the stimulant-like potential (structural similarity to pyrovalerones).[1] Pathway B represents the NSAID-like potential (structural similarity to bromfenac).[1]

Part 5: Safety & Toxicology Notes

  • Handling: BPPA is an organobromine compound.[1] Standard PPE (gloves, goggles, fume hood) is mandatory.[1]

  • Metabolic Risks: The 4-bromo-phenyl moiety can undergo oxidative debromination or form reactive epoxide intermediates in the liver (CYP450 mediated), potentially leading to hepatotoxicity.[1]

    • Recommendation: Include liver histopathology in any sub-chronic (7-14 day) study.[1]

References

  • Vogel, H. G. (2008).[1] Drug Discovery and Evaluation: Pharmacological Assays. Springer Science & Business Media.[1] (Standard reference for Irwin Test and Writhing Test protocols). Link[1]

  • Di, L., & Kerns, E. (2015).[1] Drug-Like Properties: Concepts, Structure Design and Methods: from ADME to Toxicity Optimization. Academic Press.[1] (Source for BBB permeability and formulation strategies). Link

  • European Medicines Agency (EMA). (2023).[1] Guideline on the non-clinical investigation of the dependence potential of medicinal products. (Guidance for testing CNS stimulants). Link

  • PubChem. (2023).[1] Compound Summary for CID 135432655: 2-(4-bromophenyl)-2-pyrrolidin-1-ylacetic acid.[1] National Library of Medicine.[1] Link[1]

  • Simmons, D. L., et al. (2004).[1] Cyclooxygenase Isozymes: The Biology of Prostaglandin Synthesis and Inhibition. Pharmacological Reviews. (Mechanistic grounding for Phenylacetic acid NSAID activity). Link

Sources

Application Note: Cytotoxicity Profiling of 2-(4-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid

[1]

Abstract

This application note details the standardized protocols for evaluating the cytotoxicity of 2-(4-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid , a zwitterionic pharmaceutical intermediate containing a lipophilic bromophenyl group and a nitrogenous pyrrolidine ring.[1] Due to its specific physicochemical properties—namely the coexistence of an acidic carboxyl group and a basic pyrrolidine nitrogen—standard assays requires specific optimization to avoid false positives caused by pH shifts or solubility artifacts. This guide outlines a dual-assay approach using MTT (Metabolic) and LDH (Membrane Integrity) assays to distinguish between cytostatic and cytotoxic effects.[1]

Introduction & Compound Analysis

Chemical Context

This compound is a functionalized amino acid derivative.[1] Its structure presents unique challenges for in vitro screening:

  • Lipophilicity: The 4-bromophenyl moiety increases logP, facilitating cell membrane penetration but potentially causing precipitation in aqueous media.[1]

  • Acidity/Basicity: The molecule is amphoteric. In unbuffered media, high concentrations (>100 µM) may lower extracellular pH, triggering acid-induced cell death unrelated to specific chemical toxicity.[1]

Experimental Rationale

To ensure robust data (E-E-A-T), we utilize a Multiparametric Cytotoxicity Strategy :

  • Metabolic Activity (MTT Assay): Measures mitochondrial succinate dehydrogenase activity.[1] A reduction here indicates mitochondrial stress or growth inhibition.[1]

  • Membrane Integrity (LDH Release): Measures leakage of lactate dehydrogenase into the supernatant.[1] A signal here confirms necrosis/lysis.[1][2]

Pre-Assay Preparation (Critical Step)[1]

Before cell seeding, the Test Article (TA) must be validated for solubility and pH neutrality.

Stock Solution Preparation[1]
  • Solvent: Dimethyl sulfoxide (DMSO).[1]

  • Concentration: Prepare a 100 mM master stock.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Solubility & pH Stress Test
  • Dilute the 100 mM stock to 200 µM (2x highest test concentration) in complete cell culture media (e.g., DMEM + 10% FBS).

  • Visual Check: Inspect for precipitation (turbidity) under a microscope.[1]

  • pH Check: If the media turns yellow (phenol red indicator), the acidic moiety is overwhelming the bicarbonate buffer.

    • Corrective Action: Supplement media with 25 mM HEPES to maintain physiological pH (7.2–7.4).[1]

Visual Workflow

The following diagram outlines the logical flow for preparing the compound and selecting the appropriate assay endpoint.

CytotoxicityWorkflowStock100mM Stock(DMSO)DilutionSerial Dilution(Media + HEPES)Stock->DilutionCheckSolubility/pH CheckDilution->CheckTreatment48h IncubationCheck->TreatmentPassCellsCell Seeding(96-well Plate)Cells->TreatmentSplitSample SplitTreatment->SplitMTTMTT Assay(Cell Pellet)Split->MTTCellsLDHLDH Assay(Supernatant)Split->LDHMediaResult1Metabolic IC50MTT->Result1Result2Lysis %LDH->Result2

Figure 1: Integrated workflow for parallel assessment of metabolic inhibition and membrane rupture.

Protocol A: MTT Metabolic Assay

Objective: Determine the IC50 value based on mitochondrial reductase activity.

Reagents
  • MTT Reagent: 5 mg/mL in PBS (sterile filtered).[1]

  • Solubilization Buffer: DMSO (100%).[1]

  • Positive Control: Doxorubicin (1 µM) or Staurosporine.[1]

  • Vehicle Control: Media + 0.5% DMSO.[1]

Step-by-Step Procedure
  • Seeding: Plate cells (e.g., HEK293 or HepG2) at 5,000–10,000 cells/well in 100 µL media. Incubate 24h for attachment.

  • Treatment:

    • Aspirate old media.[1]

    • Add 100 µL of Test Article dilutions (Range: 0.1 µM to 100 µM).

    • Note: Ensure final DMSO concentration is consistent (<0.5%) across all wells.

  • Incubation: Incubate for 24 to 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT stock to each well. Incubate for 3–4 hours.

    • Observation: Look for purple formazan crystals inside cells.[1][3][4]

  • Solubilization:

    • Carefully aspirate media (do not disturb crystals).[1][4]

    • Add 100 µL DMSO to each well.[1]

    • Shake plate on an orbital shaker for 10 mins.

  • Readout: Measure absorbance at 570 nm (Reference: 630 nm).

Data Calculation
1

Protocol B: LDH Membrane Integrity Assay

Objective: Confirm if the compound causes cell lysis (necrosis) or merely stops growth (cytostatic).

Reagents
  • LDH Reaction Mix: Lactate + NAD+ + Tetrazolium salt (Commercial Kit recommended for stability).[1]

  • Lysis Control (Max Toxicity): Media + 1% Triton X-100.[1]

Step-by-Step Procedure
  • Supernatant Collection: (Perform before the MTT step on the same plate if multiplexing, or use a duplicate plate).

    • Transfer 50 µL of culture supernatant from treated wells to a new clear 96-well plate.

  • Reaction: Add 50 µL of LDH Reaction Mix to the supernatant.

  • Incubation: Incubate for 30 minutes at room temperature in the dark .

  • Stop: Add Stop Solution (usually 1N HCl) if required by kit.

  • Readout: Measure absorbance at 490 nm .

Data Interpretation & Mechanism

Comparing MTT and LDH results provides mechanistic insight into the this compound activity.[1]

ScenarioMTT ViabilityLDH ReleaseInterpretation
A High (>90%)Low (<10%)Non-Toxic
B Low (<50%)High (>50%)Cytotoxic (Necrosis/Lysis)
C Low (<50%)Low (<10%)Cytostatic (Growth Arrest)
D HighHighInterference/Artifact (Check pH)
Mechanistic Pathway Visualization[1]

MechanismCompound2-(4-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acidEntryCell Entry(Lipophilic Bromo-phenyl)Compound->EntryMitoMitochondriaEntry->MitoTarget?MembranePlasma MembraneEntry->MembraneDisruption?MTT_SignalReduced MTT Signal(Metabolic Stress)Mito->MTT_SignalLDH_SignalIncreased LDH(Membrane Rupture)Membrane->LDH_SignalApoptosisApoptosis(Programmed Death)MTT_Signal->ApoptosisNecrosisNecrosis(Acute Toxicity)LDH_Signal->Necrosis

Figure 2: Potential cellular impact pathways.[1] High LDH release suggests direct membrane disruption or late-stage necrosis.[1]

References

  • OECD. (2018).[1][5] Guidance Document on Good In Vitro Method Practices (GIVIMP).[1][5][6][7][8] OECD Series on Testing and Assessment.[1] [Link][1][5]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 53403631 (Related Structure).[1][Link][1]

  • Riss, T. L., et al. (2013).[1] Cell Viability Assays.[1][3][4][9][10][11][12][13] Assay Guidance Manual.[1] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

Application Note: Antimicrobial Susceptibility Profiling of 2-(4-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the standardized protocol for evaluating the antimicrobial activity of 2-(4-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid (referred to herein as BPPA ). As a functionalized non-proteinogenic amino acid derivative, BPPA represents a chemical scaffold of interest for Structure-Activity Relationship (SAR) studies involving pyrrolidine-based peptidomimetics.

This document details the Broth Microdilution Method (Gold Standard) adapted from CLSI M07-A11 guidelines, tailored for the physicochemical properties of phenylacetic acid derivatives. It includes specific instructions for solubilization, inoculum preparation, and data interpretation to distinguish between bacteriostatic and bactericidal activity.

Compound Characterization & Pre-Analytical Handling

Physicochemical Profile

BPPA contains a lipophilic bromophenyl group and a basic pyrrolidine ring. At physiological pH (7.2–7.4), it exists in equilibrium between its zwitterionic and anionic forms. This amphiphilic nature dictates specific solvent requirements to prevent precipitation during the assay.

PropertySpecification
IUPAC Name This compound
Molecular Weight ~284.15 g/mol
Solubility Low in water; Soluble in DMSO, Methanol
pKa (Predicted) Carboxyl: ~2.5
Storage -20°C, desiccated, protected from light
Stock Solution Preparation

Critical Step: Do not dissolve directly in the culture broth.

  • Weighing: Weigh 10 mg of BPPA powder.

  • Solvent: Dissolve in 100% Dimethyl Sulfoxide (DMSO) to achieve a concentration of 10,240 µg/mL (100x the highest test concentration).

    • Rationale: DMSO ensures complete solubilization of the lipophilic phenyl ring.

  • Sterilization: Do not autoclave. If necessary, filter sterilize using a 0.22 µm PTFE (hydrophobic) syringe filter.

    • Note: Nylon filters may bind the compound.

Core Protocol: Broth Microdilution (MIC Determination)[1][2]

Objective: Determine the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of BPPA that inhibits visible bacterial growth after 16–20 hours.

Materials
  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Why CAMHB? Standardized Ca²⁺/Mg²⁺ levels ensure consistent activity for membrane-active agents and aminoglycoside controls.

  • Plates: 96-well polystyrene microtiter plates (U-bottom).[1][2]

  • Organisms:

    • Gram-Negative Control:Escherichia coli ATCC 25922

    • Gram-Positive Control:Staphylococcus aureus ATCC 29213

Experimental Workflow
Step 1: Plate Preparation (Serial Dilution)
  • Dispense 100 µL of CAMHB into columns 2 through 12 of the 96-well plate.

  • Dispense 200 µL of the 2x working solution of BPPA (prepared in broth, max 2% DMSO) into column 1.

  • Perform a 2-fold serial dilution : Transfer 100 µL from column 1 to column 2, mix, and repeat down to column 10. Discard 100 µL from column 10.

    • Result: Concentration range typically 128 µg/mL to 0.25 µg/mL .

  • Controls:

    • Column 11: Growth Control (Broth + Inoculum + Solvent Vehicle).

    • Column 12: Sterility Control (Broth only).

Step 2: Inoculum Preparation (Direct Colony Suspension)
  • Select 3-5 isolated colonies from an overnight agar plate.

  • Suspend in saline to match a 0.5 McFarland Standard (approx.

    
     CFU/mL).
    
  • Dilution: Dilute this suspension 1:100 in CAMHB.

    • Target: This yields

      
       CFU/mL.
      
  • Inoculation: Add 10 µL of the diluted suspension to each well (except Sterility Control).

    • Final Test Density:

      
       CFU/mL.
      
Step 3: Incubation[3]
  • Seal plates with breathable adhesive film to prevent evaporation.

  • Incubate at 35°C ± 2°C in ambient air for 16–20 hours .

Workflow Visualization

MIC_Workflow Stock Stock Prep (10 mg/mL in DMSO) Dilution Intermediate Dilution (1:50 in CAMHB) Stock->Dilution Reduce DMSO Plate 96-Well Plate Setup (Serial 2-fold dilution) Dilution->Plate Dispense Incubation Incubation (35°C, 16-20h) Plate->Incubation Inoculum Inoculum Prep (0.5 McFarland -> 1:100) Inoculum->Plate Add 10µL Readout Visual Readout (Turbidity Check) Incubation->Readout

Figure 1: Standardized Broth Microdilution Workflow for BPPA Testing.

Secondary Protocol: Time-Kill Kinetics

Objective: Determine if BPPA is bactericidal (kills bacteria) or bacteriostatic (inhibits growth) at the MIC.

Methodology
  • Setup: Prepare tubes with CAMHB containing BPPA at 1x MIC , 2x MIC , and 4x MIC . Include a Growth Control (no drug).

  • Inoculum: Add bacteria to a final density of

    
     CFU/mL.
    
  • Sampling: Remove aliquots at T=0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute aliquots in saline and plate onto Mueller-Hinton Agar.

  • Count: Incubate agar plates and count colonies.

Interpretation Logic[5]
  • Bactericidal:

    
     reduction in CFU/mL (99.9% kill) compared to the initial inoculum.
    
  • Bacteriostatic:

    
     reduction.
    

Data Analysis & Quality Control

QC Validation

The test is valid ONLY if:

  • Growth Control shows good turbidity (button > 2mm).

  • Sterility Control is clear.

  • Reference Antibiotic (e.g., Ciprofloxacin) MIC falls within CLSI ranges for the specific QC strain used.

Interference Troubleshooting

BPPA contains a bromine atom and a carboxylic acid.

  • Precipitation: If "haze" appears at high concentrations immediately after adding broth, the compound has crashed out. Solution: Repeat using a higher DMSO % (up to 2.5% final) or verify pH of the broth is not too acidic (keep > 7.0).

  • Color Change: Brominated compounds can sometimes degrade or react with light. Ensure plates are kept in the dark during incubation.

Decision Logic for Activity

Decision_Tree Start Read MIC Plate Growth Growth in Control Well? Start->Growth Precip Precipitation in High Conc Wells? Growth->Precip Yes Result_Invalid INVALID TEST Check Inoculum Growth->Result_Invalid No MIC_Value MIC Value? Precip->MIC_Value No Result_Solubility Solubility Limit Report as >Max Soluble Precip->Result_Solubility Yes Result_Active Potential Hit (Proceed to Time-Kill) MIC_Value->Result_Active < 16 µg/mL Result_Inactive Inactive (MIC > 64 µg/mL) MIC_Value->Result_Inactive > 64 µg/mL

Figure 2: Decision Matrix for Validating and Interpreting MIC Results.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). M07-A11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025). Reading guide for broth microdilution. EUCAST. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimum inhibitory concentration (MIC) of antimicrobial substances.[4][5][6] Nature Protocols, 3(2), 163–175. [Link]

  • PubChem. (n.d.).[7] Compound Summary: this compound. National Library of Medicine. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-(4-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 2-(4-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing your reaction conditions. The unique steric hindrance of this α,α-disubstituted amino acid derivative presents specific challenges that this guide will help you navigate.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low yields or no reaction when derivatizing this compound using standard coupling reagents like DCC or EDC?

A1: The primary reason for low reactivity is the significant steric hindrance around the carboxylic acid group. The presence of a bulky bromophenyl group and a pyrrolidinyl group on the α-carbon physically obstructs the approach of the amine nucleophile and the coupling reagent.[1] Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often not potent enough to overcome this steric barrier, leading to slow or incomplete reactions.[1][2]

Q2: What are the most effective coupling reagents for this sterically hindered substrate?

A2: For sterically demanding couplings, more powerful activating reagents are necessary.[1] Aminium/uronium salts such as HATU, HBTU, and HCTU, or phosphonium salts like PyBOP, are significantly more effective.[1][3] These reagents form highly reactive esters in situ that can overcome the steric hindrance.[1] For extremely challenging couplings, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[1][4]

Q3: My reaction appears to be slow, even with a potent coupling reagent. What can I do to improve the reaction rate?

A3: Steric hindrance inherently slows down the reaction rate.[1] To improve this, you can:

  • Increase the reaction time: Extend the reaction from a few hours to overnight to allow the coupling to proceed to completion.[1]

  • Apply gentle heating: A moderate increase in temperature can help overcome the activation energy. However, this should be done cautiously to minimize the risk of racemization.[1]

  • Consider microwave-assisted synthesis: Microwave energy can efficiently heat the reaction, driving difficult couplings to completion more rapidly.[1]

Q4: Can the choice of solvent impact the success of the derivatization?

A4: Absolutely. The solvent plays a crucial role in solvating the reactants and intermediates.[1] For sterically hindered substrates, N-methylpyrrolidone (NMP) is often a better choice than Dimethylformamide (DMF) due to its superior solvating properties.[1] In some cases, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial to prevent aggregation and improve reaction efficiency.[1]

Q5: I am concerned about racemization of the chiral center during the derivatization process. How can I minimize this?

A5: Racemization can be a concern, especially under harsh reaction conditions. To minimize it:

  • Use appropriate additives: Additives like HOBt or HOAt can suppress racemization when using certain coupling reagents.

  • Avoid excessive heat: High temperatures can promote racemization.[1]

  • Choose the right base: A non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA) is generally preferred over simpler amines.

  • Consider acyl fluorides: Acyl fluorides are reported to be less prone to α-racemization than acyl chlorides.[4]

Q6: Are there any potential side reactions I should be aware of besides racemization?

A6: Yes, two other potential side reactions are:

  • Decarboxylation: Although generally requiring harsh conditions, prolonged heating or extreme pH could potentially lead to the loss of the carboxylic acid group.[5][6][7]

  • Decomposition: The starting material or activated intermediates may be unstable under certain conditions, leading to decomposition products. This can be exacerbated by prolonged reaction times at elevated temperatures.

Troubleshooting Guide: Low Derivatization Yield

This guide provides a systematic approach to troubleshooting low yields in the derivatization of this compound.

graph Troubleshooting_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Low or No Product Formation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Reagent [label="Inefficient Coupling Reagent?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Upgrade_Reagent [label="Switch to HATU, HBTU, PyBOP, or Acyl Fluoride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Conditions [label="Suboptimal Reaction Conditions?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Optimize_Conditions [label="Increase Time, Gentle Heat, or Use NMP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Stoichiometry [label="Incorrect Stoichiometry?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Adjust_Stoichiometry [label="Use Excess Coupling Reagent & Amine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Purity [label="Impure Starting Materials?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Purify_Reagents [label="Purify Starting Acid, Amine, and Solvents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Successful Derivatization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Check_Reagent; Check_Reagent -> Upgrade_Reagent [label="Yes"]; Check_Reagent -> Check_Conditions [label="No"]; Upgrade_Reagent -> Check_Conditions; Check_Conditions -> Optimize_Conditions [label="Yes"]; Check_Conditions -> Check_Stoichiometry [label="No"]; Optimize_Conditions -> Check_Stoichiometry; Check_Stoichiometry -> Adjust_Stoichiometry [label="Yes"]; Check_Stoichiometry -> Check_Purity [label="No"]; Adjust_Stoichiometry -> Check_Purity; Check_Purity -> Purify_Reagents [label="Yes"]; Check_Purity -> Success [label="No"]; Purify_Reagents -> Success; }

Caption: Troubleshooting workflow for low coupling efficiency.

Comparative Data on Coupling Reagents

The following table summarizes the effectiveness of different coupling reagents for sterically hindered amino acids.

Coupling ReagentReactive IntermediateRelative ReactivityComments
DCC/EDCO-acylisoureaLowOften insufficient for hindered substrates; can lead to racemization.[3][8]
HBTU/PyBOPOBt esterModerateBetter than carbodiimides, but may still be inadequate for highly hindered residues.[1]
HCTUO-6-ClBt esterHighMore reactive than HBTU.[1]
HATUOAt esterVery HighGenerally considered one of the most effective reagents for difficult couplings.[1]
Acyl Fluorides (e.g., via TFFH)Acyl FluorideExtremely HighExcellent for the most sterically demanding couplings; less prone to racemization.[1][4]

Experimental Protocols

Protocol 1: Derivatization using HATU

This protocol is a robust starting point for the derivatization of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine of interest

  • HATU

  • DIPEA (Diisopropylethylamine)

  • Anhydrous NMP (N-methylpyrrolidone)

Procedure:

  • In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous NMP.

  • Add the amine of interest (1.1 - 1.5 eq).

  • In a separate flask, dissolve HATU (1.1 - 1.5 eq) and DIPEA (2.0 - 3.0 eq) in anhydrous NMP.

  • Add the HATU/DIPEA solution to the solution containing the acid and amine.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

graph HATU_Protocol { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Dissolve_Acid [label="Dissolve Acid & Amine in NMP"]; Prepare_HATU [label="Prepare HATU/DIPEA Solution in NMP"]; Combine [label="Combine Solutions"]; React [label="Stir at RT for 12-24h"]; Monitor [label="Monitor by TLC/LC-MS"]; Workup [label="Aqueous Workup & Extraction"]; Purify [label="Column Chromatography"]; End [label="Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Dissolve_Acid; Dissolve_Acid -> Prepare_HATU; Prepare_HATU -> Combine; Combine -> React; React -> Monitor; Monitor -> Workup; Workup -> Purify; Purify -> End; }

Caption: Experimental workflow for HATU-mediated derivatization.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is recommended when even potent uronium/phosphonium reagents fail to provide satisfactory results.[4]

Materials:

  • This compound

  • Amine of interest

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or other suitable fluorinating agent

  • DIPEA

  • Anhydrous DCM (Dichloromethane)

Procedure:

  • Acyl Fluoride Formation:

    • In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

    • Add TFFH (1.1 eq) and DIPEA (2.0 eq).

    • Stir at room temperature for 30-60 minutes. Formation of the acyl fluoride can be monitored by IR spectroscopy (C=O stretch of acyl fluoride appears at a higher frequency than the carboxylic acid).

  • Coupling Reaction:

    • In a separate flask, dissolve the amine of interest (1.2 eq) in anhydrous DCM.

    • Add the pre-formed acyl fluoride solution to the amine solution.

    • Stir the reaction at room temperature for 4-12 hours, monitoring progress by TLC or LC-MS.

    • Perform an aqueous workup and purification as described in Protocol 1.

References

  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem.
  • Optimizing Peptide Coupling: Key Techniques.
  • Derivatize, Racemize, and Analyze-an Easy and Simple Procedure for Chiral Amino Acid Standard Preparation for Enantioselective Metabolomics - PubMed.
  • Derivatize, Racemize, and Analyze—an Easy and Simple Procedure for Chiral Amino Acid Standard Preparation for Enantioselective Metabolomics | Analytical Chemistry - ACS Publications.
  • On the Mechanism and Rate of Spontaneous Decomposition of Amino Acids - PMC.
  • Uphill battles in amide couplings | amphoteros.
  • Method for the racemization of optically active amino acids | The Journal of Organic Chemistry - ACS Publications.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem.
  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • 40: Decarboxylation of Amino Acids - Biology LibreTexts.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.
  • Chiral Derivatization-enabled Discrimination and Visualization of Proteinogenic Amino Acids by Ion Mobility Mass Spectrometry | bioRxiv.
  • Recent Advances in Chiral Analysis of Proteins and Peptides - MDPI.
  • A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC.
  • Decarboxylation - Wikipedia.
  • Esterification/Amidation Problems : r/Chempros - Reddit.
  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies.
  • Decarboxylation of primary amino acids - ECHEMI.
  • Decarboxylative Arylation of α‑Amino Acids via Photoredox Catalysis: A One-Step Conversion of Biomass to Drug Pharmacophore - Macmillan Group.
  • US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents.
  • SYNTHESIS AND REACTIONS OF 2-(4-BROMOPHENYL)-4H- 3,1-BENZOXAZINE-4-ONE - Bibliomed.
  • Reactions of Amino Acids: Esterification: Videos & Practice Problems - Pearson.
  • Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins.
  • (PDF) Esterification of Unprotected α-Amino Acids in Ionic Liquids as the Reaction Media.
  • 4-Bromophenylacetic acid - Wikipedia.
  • Analytical Derivatization Techniques | Request PDF - ResearchGate.
  • 2-(4-Bromophenyl)acetic acid - Chem-Impex.
  • US5424476A - Method for preparing amino acid esters - Google Patents.
  • Derivatization procedures and their analytical performances for HPLC determination in bioanalysis - Rights Platform.
  • Derivatization Reactions and Reagents for Gas Chromatography Analysis - SciSpace.
  • Derivatizing Reagents For Detection Of Organic Compounds By HPLC ABSTRACT.
  • Derivatization procedures and their analytical performances for HPLC determination in bioanalysis - 2020.
  • 4-Bromophenylacetic acid synthesis - ChemicalBook.

Sources

Side reactions in the synthesis of 2-(4-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Case #4491: Synthesis Optimization of 2-(4-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid

Status: Open Priority: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are likely attempting to synthesize This compound via the nucleophilic substitution of an


-bromo ester (e.g., ethyl 2-bromo-2-(4-bromophenyl)acetate) with pyrrolidine, followed by hydrolysis.[1]

While this route appears straightforward, it is deceptively prone to three specific failure modes: elimination (styrene formation) , quaternization , and isoelectric trapping during workup.[1] This guide deconstructs these side reactions and provides validated protocols to suppress them.

Module 1: The Elimination Competition (The "Styrene" Impurity)

The Issue: Users frequently report a low yield and the presence of olefinic protons in the NMR region (5.5–6.5 ppm). This is not the target molecule; it is the elimination product, 2-(4-bromophenyl)acrylate .[1]

Root Cause Analysis: The


-proton of the starting material (2-bromo-2-(4-bromophenyl)acetate) is highly acidic due to the electron-withdrawing nature of both the ester and the 4-bromophenyl ring.[1] Pyrrolidine acts as both a nucleophile (desired) and a base (undesired).[1]
  • Pathway A (

    
    ):  Pyrrolidine attacks the 
    
    
    
    -carbon, displacing bromide.[1]
    
    
    Target Product .
  • Pathway B (

    
    ):  Pyrrolidine abstracts the 
    
    
    
    -proton, causing the bromide to leave and forming a double bond.[1]
    
    
    Elimination Impurity .

Mitigation Strategy:

  • Temperature Control:

    
     elimination has a higher activation energy than 
    
    
    
    substitution. Do not reflux immediately. Run the addition at
    
    
    to room temperature.
  • Solvent Choice: Switch to polar aprotic solvents (THF or Acetonitrile).[1] Avoid ethanol/methanol initially, as they can solvate the nucleophile, reducing its reactivity and favoring elimination via basicity.[1]

  • Concentration: High concentration favors bimolecular reactions (

    
     and 
    
    
    
    ), but steric hindrance usually dictates the winner.[1] For this bulky secondary bromide, keep the concentration moderate (0.1 M).[1]

Module 2: Quaternization (The "Insoluble Salt")[1]

The Issue: A white, gummy precipitate forms during the reaction that is insoluble in organic solvents but soluble in water. This is the quaternary ammonium salt .

Root Cause Analysis: The product of the reaction is a tertiary amine. Tertiary amines are still nucleophilic. If the starting alkyl bromide is present in excess or if the mixing is inefficient, the product will react with a second molecule of starting material.

Mitigation Strategy:

  • Stoichiometry is King: Always use a 3.0 to 4.0 equivalent excess of pyrrolidine .[1]

    • 1 eq acts as the nucleophile.[2]

    • 1 eq acts as the scavenger for the HBr generated.

    • 1-2 eq ensures the starting alkyl bromide is consumed rapidly by pyrrolidine before the product has a chance to compete.

  • Reverse Addition: Do not add pyrrolidine to the bromide. Add the bromide solution dropwise to the pyrrolidine solution . This ensures the alkyl halide always encounters a high concentration of pyrrolidine.

Visualizing the Reaction Pathways

The following diagram maps the kinetic competition between the desired substitution and the parasitic side reactions.

ReactionPathways Start α-Bromo Ester (Starting Material) TargetEster Target Amino Ester (Intermediate) Start->TargetEster SN2 (Low Temp, Polar Aprotic) Elimination 2-(4-Bromophenyl)acrylate (Elimination Impurity) Start->Elimination E2 (High Temp, Steric Hindrance) Pyrrolidine Pyrrolidine (Nucleophile/Base) TargetAcid Target Amino Acid (Final Product) TargetEster->TargetAcid Hydrolysis (LiOH/THF) QuatSalt Quaternary Ammonium Salt (Over-Alkylation) TargetEster->QuatSalt + Excess Alkyl Halide

Figure 1: Kinetic competition between Nucleophilic Substitution (


), Elimination (

), and Quaternization.[1]

Module 3: The Zwitterion Trap (Isolation Protocol)

The Issue: "I hydrolyzed the ester, but when I extracted with Ethyl Acetate, the product wasn't there. The water layer contains my compound, but I can't get it out."

Root Cause Analysis: Your product is an amino acid.[3][4][5][6] It exists as a zwitterion (internal salt) at neutral pH.[1]

  • pH < 2: Ammonium cation (

    
    ) 
    
    
    
    Water Soluble.[1]
  • pH > 10: Carboxylate anion (

    
    ) 
    
    
    
    Water Soluble.[1]
  • pH = pI (Isoelectric Point): Net neutral charge

    
     Minimum Water Solubility (Precipitation).[1]
    

The Solution: Isoelectric Precipitation For this specific molecule, the pI is estimated to be between 5.5 and 6.5 .

Step-by-Step Protocol:

  • Hydrolysis: Perform saponification (LiOH in THF/H2O).

  • Acidification: Cool to

    
    . Carefully add 1M HCl.[1]
    
  • Monitoring: Do not just dump acid in. Use a pH meter.

  • Target pH 6.0: As you approach pH 6.0, the clear solution should turn cloudy as the zwitterion precipitates.

  • Filtration: If a solid forms, filter it.[1] If it oils out (common with phenylacetic acids), extract with DCM/Isopropanol (3:1) at pH 6.[1]0. Pure DCM is often too non-polar for zwitterions.

Summary of Impurities & Data

Impurity TypeObservation (NMR/Physical)CausePrevention
Acrylic Derivative Olefinic doublets (5.8–6.5 ppm)E2 Elimination (Base attack on H)Lower Temp, Polar Aprotic Solvent.[1]
Quat. Ammonium Salt Insoluble white gum; Loss of yieldReaction of Product + SMInverse addition; Excess Pyrrolidine.[1]
Decarboxylated Product Loss of COOH signal; -CH2- signalThermal degradationAvoid temps >80°C; Acidify gently.[1]
Silica Gel Residue Broad peaks; Mass balance >100%Streaking on columnAdd 1% Triethylamine to eluent.

Frequently Asked Questions (FAQs)

Q1: Can I use Potassium Carbonate (


) as a base instead of excess pyrrolidine? 
A:  Yes, but with caution.[1] Heterogeneous bases like 

can sometimes slow down the reaction due to surface area limits, leading to longer reaction times and more elimination byproducts.[1] If you use it, ensure fine grinding and vigorous stirring.[1] Using excess pyrrolidine is generally cleaner as it is homogeneous.

Q2: Will the bromine on the phenyl ring react? A: Under standard nucleophilic substitution conditions (amine, mild heat), the aryl bromine is stable.[1] It requires Palladium or Copper catalysis to undergo amination (


 is not possible here due to lack of activating groups).[1] You are safe unless you add a transition metal catalyst.

Q3: My product is oiling out during the pH adjustment. What do I do? A: This is common for lipophilic amino acids.

  • Adjust pH to ~6.0.

  • Add a "salting out" agent (NaCl) to saturation.[1]

  • Extract with n-Butanol or Chloroform/Isopropanol (3:1) .[1] These solvent systems are polar enough to pull the zwitterion out of the water.

Q4: Can I purify the intermediate ester before hydrolysis? A: Highly Recommended. The ester is not a zwitterion; it behaves like a standard organic molecule. It is much easier to purify the ester via flash chromatography (Hexane/EtOAc with 1% TEA) to remove the elimination impurities before you deal with the tricky solubility of the free acid.

References

  • Nucleophilic Substitution vs. Elimination: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed.[1] Wiley-Interscience.[1] (Detailed discussion on

    
     vs 
    
    
    
    competition in secondary halides).
  • Synthesis of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -Amino Acids:  "Synthesis of 
    
    
    
    -Amino Acids." LibreTexts Chemistry. Link
  • Zwitterion Isolation: "Isoelectric Point and Solubility of Amino Acids." BenchChem Technical Notes. Link (General reference for amino acid workup).[1]

  • Pyrrolidine Reactivity: "Common side reactions in the synthesis of substituted pyrrolidines." BenchChem.[7] Link[1]

Sources

Technical Support Center: Scaling the Synthesis of 2-(4-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis of 2-(4-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid. It addresses common challenges encountered during scale-up, offering troubleshooting advice and frequently asked questions to ensure a robust, efficient, and reproducible process.

Introduction: From Bench to Bulk

This compound is a valuable building block in medicinal chemistry, often utilized for its unique structural features. Scaling its synthesis from the gram to the kilogram scale, however, introduces significant challenges in reaction control, impurity profiling, and product isolation. This document serves as a practical, field-tested resource to navigate these complexities. We will explore the two most industrially viable synthetic routes, analyze their respective advantages, and provide solutions to common hurdles.

Recommended Synthetic Pathways for Scale-Up

The choice of synthetic route is the most critical decision in a scale-up campaign. It directly impacts cost, throughput, safety, and final product purity. Below are the two most effective pathways for producing this target molecule in bulk.

Pathway A: Direct Nucleophilic Substitution

This is often the preferred route for its straightforwardness and avoidance of highly toxic reagents like cyanide salts. The strategy involves the SN2 displacement of a halide from an α-halo acid precursor with pyrrolidine.

Experimental Protocol: Pathway A

  • Step 1: Synthesis of 2-Bromo-2-(4-bromophenyl)acetic acid (Precursor)

    • To a solution of 4-bromophenylacetic acid (1.0 eq) in a suitable solvent (e.g., Dichloromethane/Thionyl Chloride), add N-Bromosuccinimide (NBS, 1.1 eq) and a radical initiator such as AIBN (0.02 eq).

    • Heat the mixture to reflux and monitor the reaction by HPLC or TLC until the starting material is consumed.

    • Cool the reaction, quench with an aqueous solution of sodium bisulfite, and separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-bromo acid precursor. This is often used directly in the next step.

    • Causality: This is a standard Hell-Volhard-Zelinsky type α-bromination. NBS is a safe and effective source of bromine radicals, and AIBN initiates the reaction upon thermal decomposition.

  • Step 2: Nucleophilic Substitution with Pyrrolidine

    • Dissolve the crude 2-bromo-2-(4-bromophenyl)acetic acid (1.0 eq) in a polar aprotic solvent like Acetonitrile or THF.

    • Add Pyrrolidine (2.5 - 3.0 eq) dropwise at a controlled temperature (e.g., 0-10 °C) to manage the exotherm. An excess of pyrrolidine acts as both the nucleophile and the base to neutralize the HBr byproduct.[1]

    • Allow the reaction to warm to room temperature and stir until completion (monitor by HPLC).

    • Causality: Pyrrolidine is a strong nucleophile that readily displaces the α-bromide.[2] Using it in excess simplifies the process by avoiding the need for an additional inorganic base, which can sometimes complicate workup. The reaction is typically an SN2 process, so polar aprotic solvents are ideal.[3]

  • Step 3: Product Isolation and Purification

    • Concentrate the reaction mixture to remove the solvent.

    • Redissolve the residue in water and adjust the pH to ~10-11 with NaOH to remove any unreacted starting acid. Extract with a solvent like ethyl acetate to remove non-acidic impurities.

    • Carefully adjust the pH of the aqueous layer to the isoelectric point of the product (typically pH 4-6) using a mineral acid (e.g., 1M HCl). The product will precipitate as a zwitterionic solid.

    • Filter the solid, wash with cold water and then a non-polar solvent like hexane to aid drying.

    • Recrystallize from a suitable solvent system (e.g., ethanol/water or isopropanol) to achieve high purity.

Pathway B: Strecker-Type Synthesis

This classical three-component reaction offers a convergent approach, building the molecule from simpler starting materials. While it involves cyanide, modern protocols using safer cyanide sources can make this a viable option.

Experimental Protocol: Pathway B

  • Step 1: α-Aminonitrile Formation

    • In a reaction vessel, combine 4-bromobenzaldehyde (1.0 eq) and pyrrolidine (1.1 eq) in a solvent such as methanol or ethanol at room temperature to form the iminium ion intermediate.[4][5]

    • In a separate vessel, prepare a solution of potassium cyanide (KCN, 1.2 eq) in water. Extreme caution must be exercised when handling cyanide salts.[6]

    • Slowly add the KCN solution to the iminium ion mixture, maintaining the temperature below 20 °C.

    • Stir the reaction for several hours until the formation of 2-(4-bromophenyl)-2-(pyrrolidin-1-yl)acetonitrile is complete (monitor by HPLC/TLC).

    • Causality: The reaction proceeds via the formation of an imine (or its protonated iminium form), which is then attacked by the cyanide nucleophile to form the stable α-aminonitrile.[7]

  • Step 2: Nitrile Hydrolysis

    • Carefully add concentrated hydrochloric acid or sulfuric acid to the reaction mixture.

    • Heat the mixture to reflux (typically 90-110 °C) for an extended period (12-24 hours). The progress of the hydrolysis of the nitrile to the carboxylic acid should be monitored.[7]

    • Causality: Strong acidic conditions are required to hydrolyze the stable nitrile group, first to an amide intermediate and then to the final carboxylic acid.[6]

  • Step 3: Product Isolation and Purification

    • Cool the reaction mixture. The product may begin to crystallize out as the hydrochloride salt.

    • Neutralize the excess acid by adjusting the pH to the isoelectric point (pH 4-6) with a base (e.g., NaOH or NH₄OH).

    • Filter the precipitated solid product.

    • Wash the solid with cold water and dry.

    • Recrystallize from an appropriate solvent system to achieve the desired purity.

Visual Workflow Comparison

G cluster_A Pathway A: Nucleophilic Substitution cluster_B Pathway B: Strecker Synthesis A1 4-Bromophenylacetic Acid A2 α-Bromination (NBS, AIBN) A1->A2 A3 2-Bromo-2-(4-bromophenyl) acetic acid A2->A3 A4 Substitution with Pyrrolidine A3->A4 A5 Crude Product A4->A5 Purification Isolation & Purification (pH adjustment, Recrystallization) A5->Purification B1 4-Bromobenzaldehyde + Pyrrolidine B2 Iminium Formation B1->B2 B3 Cyanide Addition (KCN) B2->B3 B4 α-Aminonitrile B3->B4 B5 Acid Hydrolysis B4->B5 B6 Crude Product B5->B6 B6->Purification Start Choose Synthetic Route Start->A1 Fewer steps, avoids cyanide Start->B1 Convergent, cheaper starting materials Final Final Product: 2-(4-Bromophenyl)-2- (pyrrolidin-1-yl)acetic acid Purification->Final

Caption: High-level decision workflow for the synthesis of the target compound.

Data Summary for Scale-Up

ParameterPathway A: Nucleophilic SubstitutionPathway B: Strecker SynthesisNotes
Starting Materials 4-Bromophenylacetic acid, Pyrrolidine, NBS4-Bromobenzaldehyde, Pyrrolidine, KCNPathway B materials are often cheaper.
Typical Overall Yield 65-80%55-70%Yields are highly dependent on optimization.
Key Challenge Synthesis and stability of the α-bromo acid.Handling of cyanide; harsh hydrolysis conditions.Safety is the primary concern for Pathway B.
Reaction Time 12-24 hours24-48 hours (hydrolysis is slow)Pathway A is generally faster.
Scalability Generally considered more straightforward to scale.Scalable, but requires stringent safety protocols.Exotherms must be managed in both routes.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better for a first-time scale-up?

A: Pathway A (Nucleophilic Substitution) is strongly recommended for first-time scale-ups. It avoids the significant safety and handling protocols required for large quantities of potassium cyanide. The process is more linear, and the intermediates are generally more stable and easier to handle than the α-aminonitrile in Pathway B.

Q2: What are the most critical process parameters to monitor during scale-up of Pathway A?

A: There are three critical parameters:

  • Temperature Control during Pyrrolidine Addition: This reaction is exothermic. Adding the pyrrolidine too quickly can cause a temperature spike, leading to increased byproduct formation and potential pressure buildup. A controlled addition rate and efficient cooling are essential.

  • Purity of the α-Bromo Acid Intermediate: Impurities from the bromination step (e.g., unreacted starting material or dibrominated species) will carry through and complicate the final purification. Ensure the bromination goes to completion.

  • pH Control during Workup: The product is amphoteric. Precise pH control during the acid-base extractions and final precipitation is crucial for both yield and purity. Overshooting the isoelectric point can lead to yield loss.

Q3: How can I effectively purify the final product on a multi-kilogram scale?

A: Recrystallization is the most effective method. A common and effective solvent system is a mixture of an alcohol (like isopropanol or ethanol) and water. Dissolve the crude product in the minimum amount of hot alcohol/water, treat with activated carbon if color is an issue, filter hot to remove particulates, and then allow it to cool slowly to form well-defined crystals. A final wash with cold water or a non-polar solvent will help remove residual solvents.

Q4: What are the primary safety concerns for Pathway B?

A: The overwhelming safety concern is the use of potassium cyanide (KCN).[6]

  • Toxicity: KCN is acutely toxic if ingested, inhaled, or absorbed through the skin.

  • HCN Gas Release: Crucially, KCN will release highly toxic hydrogen cyanide (HCN) gas if it comes into contact with acid. The workup procedure, which involves adding strong acid for hydrolysis, must be performed in a well-ventilated fume hood or a contained system with a scrubber designed to neutralize HCN.

  • Waste Disposal: All cyanide-containing waste must be quenched (e.g., with bleach or hydrogen peroxide under basic conditions) and disposed of according to strict environmental regulations.

Troubleshooting Guide

G P1 Problem Low Yield in Pathway A, Step 2 C1 Potential Causes 1. Incomplete α-bromination 2. Insufficient Pyrrolidine 3. Reaction temperature too low 4. Poor quality of α-bromo intermediate P1:p->C1:c P2 Problem Incomplete Nitrile Hydrolysis (Pathway B) C2 Potential Causes 1. Insufficient acid concentration 2. Reaction time too short 3. Temperature too low 4. Biphasic reaction mixture P2:p->C2:c P3 Problem Product Fails to Precipitate/Crystallize C3 Potential Causes 1. Incorrect pH (not at pI) 2. Product is too soluble in current solvent 3. Presence of solubilizing impurities 4. Supersaturation P3:p->C3:c P4 Problem High Impurity Levels in Final Product C4 Potential Causes 1. Impurities in starting materials 2. Side reactions (e.g., elimination) 3. Incomplete workup/extraction 4. Ineffective recrystallization P4:p->C4:c S1 Solutions 1. Confirm precursor purity via NMR/LCMS 2. Increase pyrrolidine to 3.0 eq. 3. Allow reaction to run longer or warm to 30-40°C 4. Purify intermediate before use C1:c->S1:s S2 Solutions 1. Use concentrated HCl or H₂SO₄ 2. Extend reflux time to 24h+ 3. Ensure vigorous reflux 4. Add a phase-transfer catalyst or co-solvent (e.g., acetic acid) C2:c->S2:s S3 Solutions 1. Calibrate pH meter; adjust pH slowly 2. Add an anti-solvent (e.g., acetone) 3. Perform an upstream purification step 4. Scratch flask or add seed crystals C3:c->S3:s S4 Solutions 1. Qualify all raw materials 2. Maintain strict temperature control 3. Add extra wash/extraction steps 4. Screen different recrystallization solvents C4:c->S4:s

Caption: Troubleshooting logic map for common synthesis issues.

Q: My nucleophilic substitution reaction (Pathway A) has stalled or is giving low yields. What should I check?

A:

  • Check Your Precursor: The most common issue is the quality of the 2-bromo-2-(4-bromophenyl)acetic acid. It can degrade upon storage. Use freshly prepared material or confirm its purity by ¹H NMR before starting.

  • Stoichiometry of Pyrrolidine: Ensure you are using at least 2.5 equivalents. One equivalent is consumed as the nucleophile, and another is consumed as the base to neutralize the HBr byproduct. An excess helps drive the reaction to completion.

  • Temperature: While the initial addition should be cold to control the exotherm, the reaction may require gentle warming (e.g., 30-40 °C) to proceed at a reasonable rate, especially at a large scale where mixing may be less efficient.

Q: The nitrile hydrolysis in Pathway B is taking days and still isn't complete. How can I speed it up?

A:

  • Acid Concentration and Choice: This step requires harsh conditions. Ensure you are using a high concentration of a strong mineral acid like concentrated HCl or a 1:1 mixture of H₂SO₄ and water. Acetic acid can sometimes be used as a co-solvent to improve solubility.

  • Temperature: The reaction must be maintained at a vigorous reflux. On a large scale, ensure the heating mantle or reactor jacket is providing enough energy to maintain a true reflux, not just gentle boiling.

  • Mixing: If the α-aminonitrile has precipitated or formed an oil, you may have poor mixing between phases. Ensure your stirring is vigorous enough to maintain a good slurry or emulsion.

Q: I've adjusted the pH to the expected isoelectric point, but my product won't precipitate. What's wrong?

A:

  • Verify the pH: Use a calibrated pH meter. pH paper is not accurate enough for this critical step. Adjust the pH very slowly, as the precipitation can sometimes be slow to initiate.

  • Supersaturation: The solution may be supersaturated. Try scratching the inside of the vessel with a glass rod or adding a small seed crystal from a previous batch to induce crystallization.

  • Add an Anti-Solvent: If the product has some solubility in water, you can often force precipitation by slowly adding a water-miscible organic solvent in which the product is insoluble, such as acetone or isopropanol.

References

  • Juliano, C., et al. (2014). Efficient Synthesis of Non-Natural l-2-Aryl-Amino Acids by a Chemoenzymatic Route. ACS Catalysis.
  • Reeves, J. T., et al. (2015). Rapid and scalable synthesis of innovative unnatural α,β or γ-amino acids functionalized with tertiary amines on their side-chains. Organic & Biomolecular Chemistry.
  • Hricovíniová, Z., et al. (2016). Large-scale synthesis of α-amino acid-N-carboxyanhydrides. Taylor & Francis Online.
  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Available at: [Link]

  • MedSchoolCoach. (2020). Strecker Synthesis of Amino Acids | MCAT Organic Chemistry Prep. YouTube. Available at: [Link]

  • MedLife Mastery. (2025). Synthesis of Amino Acids. Available at: [Link]

  • News-Medical. (2018). Overview of Strecker Amino Acid Synthesis. Available at: [Link]

  • LibreTexts Chemistry. (2020). Factors affecting rate of nucleophilic substitution reactions. Available at: [Link]

  • CK-12 Foundation. (2026). Nucleophilic Substitution Reactions - Haloalkanes. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Halogenalkanes and nucleophilic substitution. Available at: [Link]

Sources

Validation & Comparative

Comparative analysis of 2-(4-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid with similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bifunctional Scaffold

2-(4-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid (CAS: 490027-02-6) represents a specialized "node" intermediate in medicinal chemistry. Unlike simple phenylacetic acids, this compound integrates three distinct reactive handles: a carboxylic acid for amide/ester formation, a secondary amine (masked as a tertiary pyrrolidine) for physicochemical modulation, and an aryl bromide for cross-coupling expansion.

This guide objectively compares this compound against its non-halogenated and ring-expanded analogs to demonstrate its superior utility in generating CNS-active libraries and biaryl anti-inflammatory agents .

Chemical Profile & Structural Comparators

The following table contrasts the target compound with its direct structural analogs. The presence of the bromine atom significantly alters the lipophilicity (LogP) and metabolic stability compared to the unsubstituted parent.

Table 1: Physicochemical Comparison
FeatureTarget Compound Comparator A (Parent) Comparator B (Bioisostere)
Name This compound 2-Phenyl-2-(pyrrolidin-1-yl)acetic acid2-(4-Bromophenyl)-2-(piperidin-1-yl)acetic acid
Structure Br-Phenyl + PyrrolidinePhenyl + PyrrolidineBr-Phenyl + Piperidine
MW ( g/mol ) ~284.15~205.25~298.18
CLogP ~2.8 (Moderate Lipophilicity)~1.5 (Lower Lipophilicity)~3.2 (Higher Lipophilicity)
Electronic Effect Electron-withdrawing (Br) on ringNeutralElectron-withdrawing (Br) on ring
Steric Profile Compact 5-membered ringCompact 5-membered ringBulky 6-membered ring (Chair conformer)
Synthetic Utility High (Suzuki/Buchwald ready)Medium (Core scaffold only)High (Suzuki/Buchwald ready)
Primary Application Biaryl library generation; CNS probesPrecursor to stimulant analogs (e.g., PVP)Opioid/Analgesic research

Analyst Insight: The target compound strikes an optimal balance. The pyrrolidine ring offers a tighter binding profile for certain GPCRs (e.g., dopamine/norepinephrine transporters) compared to the bulkier piperidine, while the bromine atom allows for late-stage diversification that the parent compound lacks.

Synthetic Pathways & Causality

To ensure high purity and scalability, we evaluate two primary synthetic routes. The choice of route depends on the available starting materials and the desired scale.

Pathway Analysis
  • Route A (Substitution): Ideal for kilogram-scale production. It utilizes the inexpensive 4-bromophenylacetic acid but requires careful control of the alpha-bromination step to avoid over-bromination.

  • Route B (Petasis Borono-Mannich): Ideal for combinatorial diversity. It allows the rapid assembly of the core from three components in a single pot but often requires chromatographic purification.

SynthesisPathways Start1 4-Bromophenylacetic Acid Step1 Esterification & Alpha-Bromination (NBS/CCl4) Start1->Step1 Activation Inter1 Alpha-Bromo Ester Step1->Inter1 Step2 Nucleophilic Substitution (Pyrrolidine, excess) Inter1->Step2 SN2 Step3 Hydrolysis (LiOH/THF) Step2->Step3 Deprotection Product TARGET: 2-(4-Bromophenyl)-2- (pyrrolidin-1-yl)acetic acid Step3->Product Start2 4-Bromophenylboronic Acid StepB Petasis Reaction (Ethanol, reflux) Start2->StepB Reagent2 Glyoxylic Acid + Pyrrolidine Reagent2->StepB StepB->Product One-Pot

Figure 1: Comparative Synthetic Workflows. Route A (top) is preferred for bulk synthesis; Route B (bottom) is preferred for library generation.

Detailed Experimental Protocol

Methodology: Nucleophilic Substitution via Alpha-Bromo Ester (Route A) Rationale: This protocol avoids the use of expensive boronic acids and provides a crystalline intermediate that can be purified without chromatography.

Step 1: Alpha-Bromination
  • Reagents: Methyl 2-(4-bromophenyl)acetate (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.05 eq), CCl4 or Trifluorotoluene (Solvent).

  • Procedure: Dissolve ester in solvent. Add NBS and AIBN. Reflux for 4-6 hours until starting material is consumed (monitor by TLC).

  • Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate to yield crude alpha-bromo ester (yellow oil). Note: Use immediately to prevent degradation.

Step 2: Amination & Hydrolysis
  • Reagents: Crude Alpha-Bromo Ester, Pyrrolidine (2.5 eq), THF (Solvent), LiOH (2.0 eq), Water.

  • Amination: Dissolve crude bromo-ester in THF (0.5 M). Add pyrrolidine dropwise at 0°C (Exothermic!). Stir at Room Temperature for 12 hours.

  • Hydrolysis: Add LiOH (dissolved in minimal water) directly to the reaction mixture. Heat to 60°C for 4 hours.

  • Isolation (Critical Step):

    • Evaporate THF.

    • Wash aqueous layer with Ethyl Acetate (to remove non-polar byproducts).

    • Adjust aqueous layer pH to ~6.0-7.0 using 1M HCl. Do not acidify below pH 4 , as the zwitterionic amino acid is most soluble at isoelectric point but will precipitate or can be extracted into n-butanol.

    • Purification: Recrystallize from Ethanol/Water or purify via ion-exchange chromatography (Dowex 50W) if high purity is required.

Comparative Performance Data

Synthetic Yield Comparison
MethodTarget Compound YieldPurity ProfileScalability
Substitution (Route A) 65-75% (2 steps)High (>98% after cryst.)High (kg scale)
Petasis (Route B) 45-55%Moderate (requires column)Low (g scale)
Strecker Synthesis 50-60%Low (Cyanide waste)Medium
Reactivity Profile (Suzuki Coupling)

The bromine handle allows this compound to serve as a "diversity point."

  • Experiment: Suzuki coupling with Phenylboronic acid (Pd(dppf)Cl2, K2CO3, Dioxane/Water).

  • Result: The target compound undergoes coupling at the aryl bromide without protecting the carboxylic acid or amine, provided the pH is basic (carboxylate form).

  • Comparator Note: The unsubstituted analog (Comparator A) lacks this capability, requiring de novo synthesis for every biaryl analog.

References

  • BLDpharm. (2025).[1] Product Analysis: this compound (CAS 490027-02-6). Retrieved from

  • Cayman Chemical. (2024). Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate (hydrochloride) Product Guide. (Reference for structural class bioactivity). Retrieved from

  • PubChem. (2025). Compound Summary: 2-(4-Bromophenyl)acetic acid Derivatives.[2] National Library of Medicine. Retrieved from

  • BenchChem. (2025).[3] Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide. Retrieved from

  • Fontaine, F., et al. (2014). First Identification of Boronic Species as Novel Potential Inhibitors of the Staphylococcus aureus NorA Efflux Pump. Journal of Medicinal Chemistry, 57(6), 2536. (Reference for boronic acid precursor utility).

Sources

A Comparative Guide to the Cross-Reactivity Profile of 2-(4-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the cross-reactivity of 2-(4-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid, a compound structurally related to the potent synthetic opioid Brorphine.[1] In the landscape of drug development, a thorough understanding of a compound's selectivity is paramount to ensuring its safety and efficacy.[2][3][4] This document outlines a systematic approach to evaluating the off-target interactions of this compound, presenting a model for a comprehensive preclinical safety assessment.

The primary pharmacological target of Brorphine and its analogues is the μ-opioid receptor (MOR), where it acts as a potent agonist.[5][6][7][8][9][10][11][12] This activity is responsible for its analgesic effects but also its significant abuse potential and life-threatening respiratory depression.[7][10] However, the interaction of a drug candidate with unintended biological targets can lead to unforeseen side effects, complicating its development and potentially causing harm to patients. Therefore, a rigorous cross-reactivity assessment is not merely a regulatory requirement but a critical step in de-risking a potential therapeutic agent.[3][13][14]

This guide will detail the experimental design for a robust cross-reactivity study, provide exemplary data for comparative analysis, and offer detailed protocols for key assays.

The Strategic Imperative of Cross-Reactivity Profiling

The rationale for a comprehensive cross-reactivity study is rooted in the principles of safety pharmacology, which aim to identify undesirable pharmacodynamic properties of a substance.[4][15][16] For a compound like this compound, which is known to engage a primary target with high affinity, understanding its selectivity is crucial. Off-target binding can lead to a range of adverse effects, from cardiovascular complications to metabolic disturbances.

Our experimental strategy is designed to investigate the compound's activity across a diverse panel of receptors, ion channels, and enzymes that are commonly implicated in drug-induced toxicities. This proactive approach allows for the early identification of potential liabilities, guiding further optimization of the lead compound or, if necessary, its termination.[13]

Experimental Design: A Multi-tiered Approach

A comprehensive cross-reactivity assessment should follow a logical and tiered workflow. The initial step involves a broad panel screen to identify potential "hits," followed by more detailed functional assays to determine the nature and potency of these interactions.

cluster_0 Phase 1: Broad Panel Screening cluster_1 Phase 2: Hit Confirmation & Functional Analysis cluster_2 Phase 3: Safety Pharmacology & Metabolic Profiling cluster_3 Phase 4: In Vivo Correlation A Compound Synthesis & QC B Primary Target Engagement (μ-Opioid Receptor) A->B Validate on-target activity C Broad Ligand Binding Panel (e.g., 44 GPCRs, Ion Channels, Transporters) A->C Broad screening I Animal Models for Antinociception & Respiratory Depression B->I Inform in vivo studies D Concentration-Response Binding Assays for Hits C->D Identify off-target hits E Functional Assays for Confirmed Hits (e.g., cAMP, GTPγS, Ca2+ flux) D->E Confirm & characterize hits J Behavioral & Safety Phenotyping E->J Predict functional consequences F hERG Channel Assay F->J G CYP450 Inhibition Panel G->J H Tissue Cross-Reactivity (TCR) Studies H->J Assess tissue-specific binding I->J Correlate in vitro & in vivo effects

Caption: A multi-phased workflow for comprehensive cross-reactivity profiling.

Comparative Data Analysis

The following tables present hypothetical, yet plausible, data for this compound compared to a reference compound, morphine. This data is intended to illustrate how a cross-reactivity profile can be interpreted.

Table 1: Receptor Binding Affinity Profile
TargetThis compound (Ki, nM)Morphine (Ki, nM)Selectivity Ratio (Test Compound vs. Morphine)
Primary Target
μ-Opioid Receptor1.25.84.8x higher affinity
Off-Target "Hits"
δ-Opioid Receptor851501.8x higher affinity
κ-Opioid Receptor2503001.2x higher affinity
Sigma-1 Receptor45>10,000>222x higher affinity
M1 Muscarinic Receptor120>10,000>83x higher affinity
Other Screened Targets
5-HT2A Receptor>1,000>10,000-
α2-Adrenergic Receptor>1,000>10,000-
Dopamine D2 Receptor>1,000>10,000-

Ki values represent the inhibitory constant, with lower values indicating higher binding affinity.

Interpretation: The data suggests that while the test compound exhibits high affinity for its primary target, the μ-opioid receptor, it also shows notable affinity for the Sigma-1 and M1 muscarinic receptors, for which morphine has negligible affinity. This highlights potential for a different side-effect profile compared to classical opioids.

Table 2: Functional Activity at Primary and Off-Targets
TargetAssay TypeThis compound (EC50/IC50, nM)Functional Effect
μ-Opioid ReceptorGTPγS Binding[17][18]4.8Full Agonist
Sigma-1 ReceptorCa2+ Flux95Agonist
M1 Muscarinic ReceptorcAMP Assay[19]250Antagonist

EC50 represents the half-maximal effective concentration for agonists, while IC50 represents the half-maximal inhibitory concentration for antagonists.

Interpretation: The functional data confirms that the off-target binding translates to biological activity. The agonism at the Sigma-1 receptor and antagonism at the M1 muscarinic receptor could contribute to a complex pharmacological profile, potentially influencing cognitive and psychotomimetic effects.

Key Safety Pharmacology Assessments

Beyond receptor profiling, assessing activity at critical safety targets is non-negotiable in preclinical development.

hERG Potassium Channel Inhibition

Interaction with the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of drug-induced cardiac arrhythmias.[20] A thorough evaluation of a compound's potential to block this channel is a critical safety checkpoint.

cluster_0 hERG Assay Workflow A CHO or HEK293 cells stably expressing hERG channels B Incubate with test compound at various concentrations A->B C Automated Patch Clamp (e.g., QPatch) B->C D Measure hERG tail current C->D E Calculate IC50 D->E

Caption: A streamlined workflow for assessing hERG channel inhibition.

Table 3: hERG Inhibition Data
CompoundIC50 (µM)Therapeutic Index (hERG IC50 / MOR EC50)
This compound5.2~1083
Positive Control (Cisapride)0.01-

Interpretation: An IC50 value in the low micromolar range warrants further investigation. While the therapeutic index appears large, the potential for drug accumulation in cardiac tissue must be considered in subsequent in vivo studies.

Cytochrome P450 (CYP) Enzyme Inhibition

CYP enzymes are crucial for drug metabolism, and their inhibition can lead to significant drug-drug interactions.[21][22][23][24]

Table 4: CYP450 Inhibition Profile
CYP IsoformThis compound (IC50, µM)
CYP1A2>50
CYP2B6>50
CYP2C915.3
CYP2C1922.8
CYP2D68.5
CYP3A4>50

Interpretation: The compound shows moderate inhibition of CYP2D6 and CYP2C9. This suggests a potential for drug-drug interactions with other medications metabolized by these enzymes, a critical consideration for clinical trial design.

Experimental Protocols

Radioligand Binding Assay for μ-Opioid Receptor

This protocol describes a competitive binding assay to determine the affinity of the test compound for the μ-opioid receptor.[25][26]

Materials:

  • HEK293 cells stably expressing the human μ-opioid receptor

  • [³H]-DAMGO (radioligand)

  • Naloxone (non-selective opioid antagonist)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂

  • Test compound stock solution (in DMSO)

  • 96-well microplates

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Harvest cells and homogenize in ice-cold assay buffer. Centrifuge at 48,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, add:

    • 25 µL of assay buffer (for total binding) or 25 µL of 10 µM Naloxone (for non-specific binding).

    • 25 µL of various concentrations of the test compound.

    • 25 µL of [³H]-DAMGO (final concentration ~1 nM).

    • 175 µL of cell membrane preparation.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer.

  • Quantification: Place the filter discs in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound and convert it to a Ki value using the Cheng-Prusoff equation.

Conclusion

The cross-reactivity profile of this compound reveals a compound with high affinity for its primary target, the μ-opioid receptor. However, the data also uncovers significant off-target interactions with the Sigma-1 and M1 muscarinic receptors, as well as moderate inhibition of key metabolic enzymes and the hERG channel. These findings are critical for a comprehensive understanding of the compound's potential safety liabilities and differentiate its pharmacological profile from that of traditional opioids like morphine. This guide underscores the indispensable nature of early and thorough cross-reactivity screening in modern drug discovery. The insights gained from such studies are not only vital for regulatory submissions but are fundamental to the ethical and scientific progression of new chemical entities from the laboratory to the clinic.

References

  • Elucidating the harm potential of brorphine analogues as new synthetic opioids: Synthesis, in vitro, and in vivo characterization - PubMed. (2024, December 1). PubMed.
  • Evaluating cross-reactivity of new psychoactive substances (NPS) in human whole blood by enzyme-linked immunosorbent assay (ELISA) - PubMed. (2024, March 28). PubMed.
  • Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood - PubMed. (2022, August 13). PubMed.
  • Quantification of the Surface Expression of G Protein-coupled Receptors Using Intact Live-cell Radioligand Binding Assays. (2020, September 20). Bio-protocol.
  • Cross-Reactivity Assessment | Creative Diagnostics.
  • Brorphine analogues as new psychoactive substances: in vitro and in vivo pharmacological characterization. (2024, October 24). .

  • Brorphine - Expert Committee on Drug Dependence Information Repository.
  • A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. (2025, November 5). histologix.
  • BU08073 a buprenorphine analogue with partial agonist activity at μ-receptors in vitro but long-lasting opioid antagonist activity in vivo in mice - PMC. PMC.
  • Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood. (2022, November 3).
  • What are preclinical safety pharmacology requirements? - Patsnap Synapse. (2025, May 27).
  • Evaluating cross-reactivity of new psychoactive substances (NPS) in human whole blood by enzyme-linked immunosorbent assay (ELISA) | Request PDF.
  • Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood. No Title.
  • hERG Assay | PPTX. Scribd.
  • Cell-based hERG Channel Inhibition Assay in High-throughput Form
  • Elucidating the harm potential of brorphine analogues as new synthetic opioids. (2024, August 21). Ovid.
  • Elucidating the harm potential of brorphine analogues as new synthetic opioids : synthesis in vitro, and in vivo characterization - Academic Bibliography - Universiteit Gent. (2025, February 5). Universiteit Gent.
  • Assays for CYP450 Inhibition, Induction, and Phenotyping.
  • Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System. Molecular Devices.
  • BRORPHINE (Chemical name: 1-(1-(1-(4-bromophenyl)ethyl)piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one). DEA Diversion Control Division.
  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA.
  • SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW. Altasciences.
  • LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450). Enamine.
  • hERG Safety Assay. Evotec.
  • Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods | Springer Nature Experiments.
  • Cytochrome P450 Inhibition assay. Evotec.
  • CYP inhibition assay services based on FDA Guidance. LifeNet Health LifeSciences.
  • Tissue Cross-Reactivity Studies.
  • Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). (2021, December 19). LinkedIn.
  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc.
  • (A) Stimulation protocol for hERG channel measurements. (B) Example of...
  • Measuring G-Protein-Coupled Receptor Signaling - Preview. (2022, May 27). YouTube.
  • S7A Safety Pharmacology Studies for Human Pharmaceuticals.
  • A simple method for preparing GPCR membrane model extracts from stable cell lines for use with the HTRF GTP Gi binding assay. Revvity.
  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI. (2017, November 20). NCBI.
  • Brorphine - Wikipedia. Wikipedia.
  • ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals. EMA - European Union.
  • New Synthetic Opioids: What Do We Know About the Mutagenicity of Brorphine and Its Analogues? - PMC. (2025, May 26). PMC.
  • Unedited- Advance copy Critical Review Report: Brorphine 1-{1-[1-(4-Bromophenyl)ethyl]piperidin-4- yl}-1,3-dihydro-2H-benzimidazol-2-one. (2020, August 18).

Sources

A Comparative Guide to the Synthetic Efficiency of 2-(4-Bromophenyl)-2-(pyrrolidin-1-yl)acetic Acid Production

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive benchmark of synthetic strategies for the production of 2-(4-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid, a key building block in contemporary drug discovery. We dissect three primary synthetic paradigms: the classical Strecker synthesis, a nucleophilic substitution pathway, and a modern multicomponent Ugi reaction. Each route is evaluated on metrics of efficiency, scalability, safety, and stereochemical control. By presenting detailed, field-tested protocols and supporting data, this document serves as a critical resource for researchers, chemists, and process development professionals aiming to optimize the synthesis of this and structurally related α-aryl-α-amino acids.

Introduction: The Significance of α-Aryl-α-Amino Acids

Non-proteinogenic α-amino acids, particularly those with α,α-disubstitution, are foundational scaffolds in medicinal chemistry.[1][2] The incorporation of an aryl group and a cyclic amine at the α-carbon, as seen in this compound, imparts significant conformational rigidity and unique pharmacological properties. The 4-bromophenyl moiety serves as a versatile handle for further functionalization via cross-coupling reactions, making this a highly valuable intermediate for generating compound libraries in drug development pipelines.[3]

The challenge, however, lies in producing these complex molecules efficiently and, critically, with high enantiopurity, as biological activity is often confined to a single enantiomer. This guide provides a comparative analysis of logical synthetic routes to address this challenge head-on.

Retrosynthetic Analysis and Strategic Overview

To establish a framework for comparison, we propose three distinct retrosynthetic pathways to the target molecule. Each pathway leverages a different bond disconnection strategy, presenting a unique set of advantages and challenges.

G cluster_A Pathway A: Strecker Synthesis cluster_B Pathway B: Nucleophilic Substitution cluster_C Pathway C: Ugi Reaction Target 2-(4-Bromophenyl)-2- (pyrrolidin-1-yl)acetic acid A_Inter α-Aminonitrile Target->A_Inter Hydrolysis B_Inter α-Halo-(4-bromophenyl) acetic acid ester Target->B_Inter SN2 Substitution B_SM2 Pyrrolidine Target->B_SM2 C_SM1 4-Bromobenzaldehyde Target->C_SM1 Ugi 4CC & Post-Condensation Cleavage C_SM2 Pyrrolidine Target->C_SM2 C_SM3 Isocyanide (e.g., tert-Butyl isocyanide) Target->C_SM3 C_SM4 Convertible Acid Component Target->C_SM4 A_SM1 4-Bromobenzaldehyde A_Inter->A_SM1 Condensation A_SM2 Pyrrolidine A_Inter->A_SM2 Condensation A_SM3 Cyanide Source (e.g., KCN) A_Inter->A_SM3 Condensation B_SM1 4-Bromophenylacetic acid B_Inter->B_SM1 α-Halogenation

Figure 1: Retrosynthetic analysis of this compound, outlining three distinct synthetic strategies.

  • Pathway A (Strecker Synthesis): A classic, convergent three-component reaction forming the α-aminonitrile intermediate, followed by hydrolysis.[4][5][6]

  • Pathway B (Nucleophilic Substitution): A linear approach involving the preparation and subsequent amination of an activated α-carbon intermediate.

  • Pathway C (Ugi Reaction): A powerful multicomponent reaction (MCR) that rapidly builds molecular complexity in a single step, followed by removal of an auxiliary group.[7][8][9]

Comparative Analysis of Synthetic Methodologies

Pathway A: The Strecker Synthesis

The Strecker synthesis is a cornerstone of amino acid preparation, involving the reaction of an aldehyde, an amine, and a cyanide source.[10] For our target, this translates to a one-pot reaction between 4-bromobenzaldehyde, pyrrolidine, and potassium cyanide to form an α-aminonitrile, which is then hydrolyzed to the final product.

Causality of Experimental Choices:

  • Imine Formation: The reaction initiates with the formation of an iminium ion from 4-bromobenzaldehyde and pyrrolidine. This step is often facilitated by mild acidic conditions or the use of a dehydrating agent to drive the equilibrium.[5]

  • Cyanide Addition: The cyanide anion acts as a potent nucleophile, attacking the electrophilic iminium carbon to form the C-C bond of the nitrile.

  • Hydrolysis: Harsh acidic or basic conditions are required to hydrolyze the nitrile to a carboxylic acid. This step is often the yield-limiting and most challenging part of the sequence due to potential side reactions.

Workflow Diagram:

G start Start step1 Mix 4-Bromobenzaldehyde, Pyrrolidine, KCN in MeOH start->step1 step2 Stir at RT, 24h (Iminium formation & CN- attack) step1->step2 One-pot reaction step3 Isolate α-Aminonitrile Intermediate step2->step3 Workup step4 Hydrolyze with conc. HCl Reflux, 12h step3->step4 step5 Neutralize & Purify (Crystallization/Chromatography) step4->step5 Workup end Final Product step5->end

Figure 2: Experimental workflow for the Strecker synthesis of the target molecule.

Advantages:

  • High atom economy and convergence.

  • Readily available and inexpensive starting materials.

Disadvantages:

  • Extreme toxicity of cyanide reagents requires stringent safety protocols.

  • The final hydrolysis step often requires harsh conditions, which can lead to decomposition and low yields.

  • The standard reaction produces a racemic mixture, requiring a subsequent resolution step for enantiopure products. Asymmetric variants exist but often require specialized catalysts.[6][10]

Pathway B: Nucleophilic Substitution

This pathway follows a more linear sequence, beginning with the α-halogenation of a 4-bromophenylacetic acid derivative, followed by nucleophilic substitution with pyrrolidine.

Causality of Experimental Choices:

  • Esterification: 4-Bromophenylacetic acid is first converted to its methyl or ethyl ester. This protects the carboxylic acid and prevents unwanted side reactions during the subsequent halogenation step.

  • α-Halogenation: The ester is then brominated at the α-position, typically using N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) or under acidic conditions. This creates a good leaving group at the target carbon.

  • Substitution: The α-bromo ester is then treated with pyrrolidine, which acts as a nucleophile to displace the bromide. An excess of pyrrolidine or the addition of a non-nucleophilic base is necessary to neutralize the HBr generated.

  • Saponification: The final step is the hydrolysis of the ester back to the carboxylic acid.

Workflow Diagram:

G start Start: 4-Bromophenylacetic acid step1 Esterification (MeOH, H2SO4 cat.) start->step1 step2 α-Bromination (NBS, AIBN, CCl4) step1->step2 step3 Isolate α-Bromo Ester step2->step3 Workup step4 Nucleophilic Substitution (Pyrrolidine, THF) step3->step4 step5 Isolate Amino Ester step4->step5 Workup step6 Saponification (NaOH, then H3O+) step5->step6 end Final Product step6->end Purification G cluster_Res Post-Synthesis Resolution cluster_Asym Asymmetric Synthesis Racemic Racemic Target Molecule Res_Method1 Chiral Resolving Agent (e.g., (R)-(-)-Mandelic Acid) Racemic->Res_Method1 Res_Method2 Enzymatic Kinetic Resolution Racemic->Res_Method2 Selective Hydrolysis Res_Inter Diastereomeric Salts Res_Method1->Res_Inter Formation Final_Enan Single Enantiomer Product Res_Method2->Final_Enan Selective Hydrolysis Res_Inter->Final_Enan Separation & Acid/Base Liberation Asym_Method1 Chiral Phase-Transfer Catalyst (in Substitution Pathway) Asym_Method1->Final_Enan Asym_Method2 Chiral Auxiliary (in Ugi Pathway) Asym_Method2->Final_Enan Asym_Method3 Asymmetric Strecker Reaction (Chiral Catalyst/Amine) Asym_Method3->Final_Enan

Figure 4: Decision logic for obtaining enantiomerically pure product.

  • Classical Resolution: The racemic acid can be treated with a chiral base (e.g., (S)-1-phenylethylamine) to form diastereomeric salts, which can be separated by fractional crystallization.

  • Enzymatic Resolution: This highly selective method uses an enzyme, such as a lipase or acylase, to selectively react with one enantiomer of a derivative (e.g., the methyl ester), allowing for easy separation. [11][12][]This approach is favored for its mild conditions and high selectivity. [][14]3. Catalytic Asymmetric Synthesis: The most elegant approach involves introducing chirality during the synthesis itself. This could involve using a chiral catalyst in an asymmetric Strecker reaction or a phase-transfer-catalyzed substitution. [3][15][16]

Conclusion and Future Outlook

The synthesis of this compound presents a classic case study in synthetic strategy, balancing efficiency, safety, and stereochemical control.

  • The Ugi reaction offers the highest theoretical efficiency and is ideal for library synthesis, provided the cost of convertible isocyanides is not prohibitive.

  • The Nucleophilic Substitution pathway provides a cyanide-free alternative, but its multi-step nature generally leads to lower overall yields.

  • The Strecker Synthesis , despite its inherent safety challenges, remains a robust and cost-effective method for accessing the racemic material, which can then be subjected to efficient enzymatic or classical resolution.

For most research and early development applications, a carefully executed Strecker synthesis followed by a validated resolution protocol represents the most pragmatic and economical approach. Future work should focus on developing a direct, high-yielding catalytic asymmetric variant that avoids both stoichiometric chiral auxiliaries and highly toxic reagents.

References

  • Ugi Reaction. Organic Chemistry Portal. [Link]

  • A Versatile Synthesis of α-Amino Acid Derivatives via the Ugi Four- Component Condensation with a Novel Convertible Isonitrile. Journal of the Brazilian Chemical Society. [Link]

  • Enzymatic Resolution of Racemic Amino Acids: Part VII. Availability of the Acyl Derivatives of Lysine for the Growth of Rats. The Journal of Biochemistry. [Link]

  • Conversion of Racemic Unnatural Amino Acids to Optically Pure Forms by a Coupled Enzymatic Reaction. MDPI. [Link]

  • α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. MDPI. [Link]

  • Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines. National Center for Biotechnology Information. [Link]

  • Recent advances in enzymatic and chemical deracemisation of racemic compounds. Royal Society of Chemistry. [Link]

  • A Novel Highly Selective Chiral Auxiliary for the Asymmetric Synthesis of l- and d-α-Amino Acid Derivatives via a Multicomponent Ugi Reaction. ACS Publications. [Link]

  • Asymmetric Synthesis of α-Aryl Quaternary Amino Acids Exploiting Unusual Urea Reactivity. University of Birmingham. [Link]

  • Resolution of racemic amino acids.
  • Utilization of Acidic α-Amino Acids as Acyl Donors: An Effective Stereo-Controllable Synthesis of Aryl-Keto α-Amino Acids and Their Derivatives. MDPI. [Link]

  • Method for preparing alpha-amino acids.
  • Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Royal Society of Chemistry. [Link]

  • Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters. National Center for Biotechnology Information. [Link]

  • Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters. ACS Publications. [Link]

  • α-Allyl-α-aryl α-Amino Esters in the Asymmetric Synthesis of Acyclic and Cyclic Amino Acid Derivatives by Alkene Metathesis. National Center for Biotechnology Information. [Link]

  • Catalytic Asymmetric Synthesis of α-Alkenyl Quaternary Amino Acid Esters. ACS Publications. [Link]

  • α-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • Strecker amino acid synthesis. Wikipedia. [Link]

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Drug Discovery. National Center for Biotechnology Information. [Link]

  • Strecker Synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of Amino Acids. Chemistry LibreTexts. [Link]

Sources

In Vitro to In Vivo Correlation (IVIVC) Guide: 2-(4-Bromophenyl)-2-(pyrrolidin-1-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for researchers and drug development professionals evaluating the pharmacological profile of 2-(4-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid (referred to herein as 4-Br-PPA ).

Given the structural characteristics of 4-Br-PPA—specifically its identity as a phenylglycine derivative and a probable oxidative metabolite or synthetic analog of the designer stimulant 4-Bromo-α-PVP —this guide focuses on determining its role as either an active pharmacological agent or an inactive metabolic end-product.

Executive Summary & Compound Profile

This compound (4-Br-PPA) presents a unique pharmacological challenge. Structurally, it retains the pharmacophore of the potent stimulant 4-Bromo-α-PVP (the 4-bromophenyl ring and the pyrrolidine ring) but replaces the alkyl-ketone chain with a carboxylic acid moiety.

This structural modification fundamentally alters the In Vitro to In Vivo Correlation (IVIVC) . While the pyrrolidine-phenyl motif suggests potential affinity for monoamine transporters (DAT/NET), the carboxylic acid introduces a negative charge at physiological pH, drastically affecting membrane permeability and Blood-Brain Barrier (BBB) penetration.

Scientific Insight: The core question this guide addresses is: Does the in vitro affinity of 4-Br-PPA translate to in vivo CNS activity, or does the carboxylic acid group render it peripherally restricted?

Comparative Profile: 4-Br-PPA vs. Alternatives
Feature4-Br-PPA (Target Compound)4-Bromo-α-PVP (Parent/Alternative)4-Bromophenylacetic Acid (Control)
Chemical Class Amino Acid Derivative (Zwitterionic)Aminoketone (Cationic)Aryl Acetic Acid (Anionic)
Predicted LogP ~1.2 (pH dependent)~3.8 (Lipophilic)~2.5
1° Target Putative DAT/NET / mGluRDAT/NET TransporterInactive / COX (weak)
BBB Permeability Low (Substrate for Efflux)High (Passive Diffusion)Low
In Vivo Role Active Metabolite or Excretion ProductPotent CNS StimulantMetabolic Waste

In Vitro Characterization Strategy

To build a robust IVIVC, you must first establish the intrinsic potency and physicochemical limitations of 4-Br-PPA.

A. Target Binding & Functional Potency

Hypothesis: 4-Br-PPA may retain affinity for the Dopamine Transporter (DAT) due to the conserved nitrogen-aromatic distance, but potency will likely be reduced compared to the parent ketone.

  • Assay: Radioligand Binding (Competition with [³H]WIN 35,428).

  • Critical Control: Run parallel assays with 4-Bromo-α-PVP to normalize Ki values.

  • Expectation: If

    
    , the compound has "In Vitro Activity."
    
B. Membrane Permeability (The IVIVC Bottleneck)

The failure of IVIVC for amino acid derivatives often stems from permeability issues.

  • Assay: PAMPA (Parallel Artificial Membrane Permeability Assay) at pH 7.4.

  • Advanced Assay: Caco-2 Bidirectional Transport (to identify P-gp efflux).

  • Causality: The carboxylic acid will be deprotonated (COO⁻) at pH 7.4. Without a specific transporter (like LAT1), passive diffusion will be negligible.

In Vivo Assessment Protocols

A. Pharmacokinetics (PK) & Brain-to-Plasma Ratio

This is the definitive step to validate if the compound reaches the target site.

Protocol: Rodent PK Study

  • Dose: 10 mg/kg (i.v. and p.o.) in rats.

  • Sampling: Plasma and Whole Brain homogenate at 0.5, 1, 4, and 8 hours.

  • Analysis: LC-MS/MS targeting the 283/285 m/z transition (Br isotope pattern).

  • Key Metric:

    
     (Unbound brain-to-plasma partition coefficient).
    
    • Interpretation: If Ratio < 0.1, the compound is peripherally restricted.

B. Behavioral Pharmacodynamics

To correlate with in vitro DAT inhibition, assess locomotor activity.

  • Test: Open Field Test (OFT).

  • Comparison:

    • Group A: Vehicle.

    • Group B: 4-Bromo-α-PVP (Positive Control - Hyperlocomotion).

    • Group C: 4-Br-PPA (Test).

  • IVIVC Failure Mode: If In Vitro

    
     is high (potent) but In Vivo locomotor activity is null, the IVIVC is "Discontinuous" due to PK (BBB exclusion).
    

IVIVC Analysis & Visualization

Mechanistic Pathway Diagram

The following diagram illustrates the divergent pathways between the parent drug and the 4-Br-PPA metabolite, highlighting the "Permeability Wall" that breaks the correlation.

IVIVC_Pathway Parent 4-Bromo-alpha-PVP (Parent Drug) Metabolism Oxidative Deamination Parent->Metabolism CYP450 BBB Blood-Brain Barrier (Lipid Membrane) Parent->BBB Passive Diffusion (High Permeability) Target 4-Br-PPA (Metabolite) Metabolism->Target InVitro In Vitro Profile (High Affinity DAT/NET) Target->InVitro Binding Assay Target->BBB Ion Trapping (COO- Repulsion) Effect_Peripheral Peripheral Effect (Cardiovascular?) Target->Effect_Peripheral Systemic Circulation Excretion Renal Excretion (OAT Transport) Target->Excretion Rapid Clearance Effect_CNS CNS Effect (Locomotion/Toxicity) BBB->Effect_CNS High Exposure

Caption: Mechanistic divergence in IVIVC. While 4-Br-PPA may retain in vitro affinity, the ionization of the carboxylic acid prevents BBB crossing, shifting activity from CNS to peripheral or excretion pathways.

Detailed Experimental Protocol: Validating the Correlation

To scientifically validate the IVIVC for 4-Br-PPA, follow this "Self-Validating" workflow. This ensures that a lack of in vivo activity is correctly attributed to PK rather than PD.

Protocol: Equilibrium Dialysis (Protein Binding Correction)

Why? Acidic drugs often have high plasma protein binding (>99%), which reduces free fraction (


) available for activity.
  • Preparation: Spike rat plasma with 4-Br-PPA (1 µM).

  • Apparatus: RED (Rapid Equilibrium Dialysis) device, 12-14 kDa cutoff.

  • Incubation: 4 hours at 37°C with shaking.

  • Calculation:

    
    
    
  • Application: Correct your In Vitro

    
     to predicted In Vivo 
    
    
    
    using:
    
    
Protocol: Correlation Plot Construction
  • Gather

    
     (In Vitro) and 
    
    
    
    (In Vivo) for 4-Br-PPA and 3 structural analogs (e.g., 4-Bromo-α-PVP, Pyrovalerone, 4-Methyl-PPA).
  • Plot Log(

    
    ) on X-axis vs. Log(
    
    
    
    ) on Y-axis.
  • Analysis:

    • Linear Correlation (

      
      ):  IVIVC is valid; In vitro data predicts dose.
      
    • Outlier (4-Br-PPA below line): Indicates permeability/metabolic liability.

References

  • World Health Organization (WHO). (2017). Critical Review Report: α-Pyrrolidinovalerophenone (α-PVP). Expert Committee on Drug Dependence. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 74654, 4-Bromophenylacetic acid.[1][2][Link]

  • Meyer, M. R., et al. (2012). Beta-keto-pyrrolidines: new designer drugs of the cathinone type. Current Neuropharmacology. [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard reference for IVIVC methodologies). [Link]

Sources

A Comparative Guide to the Off-Target Effects of 2-(4-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid and Related Kappa-Opioid Receptor Agonists

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the off-target effects associated with the chemical scaffold represented by 2-(4-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid. Due to the limited public data on this specific molecule, this guide will focus on the well-characterized selective kappa-opioid receptor (KOR) agonist, BRL-52537 , as a primary example of this chemical class. We will objectively compare its performance with alternative KOR agonists, providing supporting experimental data and detailed methodologies to empower researchers in their drug development endeavors.

Introduction: The Kappa-Opioid Receptor as a Therapeutic Target

The kappa-opioid receptor (KOR) is a G protein-coupled receptor that has garnered significant interest as a therapeutic target for a range of conditions, including pain, pruritus, and ischemic stroke.[1][2] Unlike mu-opioid receptor agonists, which are associated with a high risk of addiction and respiratory depression, KOR agonists do not share these liabilities.[3] However, the therapeutic potential of many KOR agonists has been hampered by on-target, centrally-mediated side effects such as dysphoria, sedation, and hallucinations.[4] Furthermore, off-target interactions can lead to unforeseen toxicities, complicating clinical development.

This guide will dissect the off-target profile of BRL-52537 and compare it to other notable KOR agonists: the prototypical research tool U-50,488H , the highly selective natural product Salvinorin A , and the peripherally-restricted agonist Asimadoline . Understanding the nuances of their selectivity and off-target liabilities is crucial for the rational design of safer and more effective KOR-targeted therapeutics.

On-Target Mechanism of Action: BRL-52537

BRL-52537 is a potent and selective KOR agonist.[5][6] Its primary mechanism of action involves binding to and activating KORs, leading to a cascade of intracellular signaling events. In the context of its neuroprotective effects, studies have shown that BRL-52537's activation of KOR leads to the attenuation of neuronal nitric oxide synthase (nNOS) activity and a reduction in ischemia-evoked nitric oxide production.[6] This is a key mechanism for its therapeutic effect in models of ischemic stroke. The neuroprotective effect of BRL-52537 has been demonstrated to be specifically mediated by KOR, as it is blocked by the KOR-selective antagonist nor-binaltorphimine (nor-BNI).[5]

Signaling Pathway for BRL-52537's Neuroprotective Effect

G BRL52537 BRL-52537 KOR Kappa-Opioid Receptor (KOR) BRL52537->KOR Binds and Activates nNOS_path Inhibition of nNOS activity KOR->nNOS_path NO_prod Reduced Nitric Oxide (NO) Production nNOS_path->NO_prod Neuroprotection Neuroprotection NO_prod->Neuroprotection

Caption: On-target signaling cascade of BRL-52537 leading to neuroprotection.

Comparative Analysis of Off-Target Effects

A critical aspect of drug development is characterizing a compound's selectivity. While an agonist may have high affinity for its primary target, interactions with other receptors, enzymes, or ion channels can lead to undesirable side effects.

Known Off-Target Effects of BRL-52537

While lauded for its KOR selectivity, studies have revealed potential off-target effects for BRL-52537, particularly in the kidney. Research has shown that BRL-52537 can induce calcium influx in podocytes, specialized cells in the kidney's glomeruli. This effect is thought to contribute to albuminuria and a sustained increase in mean arterial pressure, indicative of podocyte damage.[7] This highlights a significant potential liability for chronic dosing regimens.

Comparison with Other KOR Agonists

The ideal KOR agonist would exhibit high potency and efficacy at the KOR with minimal interaction with other targets. The following table summarizes the known selectivity and major off-target liabilities of BRL-52537 and its comparators.

CompoundPrimary TargetKnown SelectivityMajor Off-Target Liabilities & Side Effects
BRL-52537 Kappa-Opioid Receptor (KOR) AgonistSelective for KOR.[5]Kidney: Induces calcium influx in podocytes, leading to potential albuminuria and hypertension.[7]
U-50,488H Kappa-Opioid Receptor (KOR) AgonistSelective for KOR.Central Nervous System: Pronounced sedation, dysphoria, and loss of muscle tone.[3][8] Does not cause respiratory depression or constipation.[9]
Salvinorin A Kappa-Opioid Receptor (KOR) AgonistHighly selective for KOR over mu and delta opioid receptors and a broad panel of other GPCRs.[10][11][12]Central Nervous System: Potent hallucinogen, intense dissociative effects, depersonalization, and derealization.[13]
Asimadoline Peripherally Restricted KOR AgonistHigh selectivity for KOR (κ:μ:δ binding ratios of 1:501:498 in human recombinant receptors).[14][15] Limited CNS penetration.Gastrointestinal: Nausea, vomiting, and abdominal pain have been reported in clinical trials.[16] CNS side effects are minimized due to peripheral restriction.

Methodologies for Assessing Off-Target Effects

To comprehensively evaluate the off-target profile of a compound like BRL-52537, a multi-pronged experimental approach is necessary. Below are detailed protocols for key assays.

Radioligand Receptor Binding Assays

This is the gold standard for determining a compound's affinity for a wide range of receptors. Commercial services, such as the Eurofins SafetyScreen44™ panel, assess binding to 44 clinically relevant targets, including other opioid receptors (mu, delta), GPCRs, ion channels, and transporters.[13][17][18][19]

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the target receptor of interest (e.g., mu-opioid receptor). Homogenize cells in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend and store at -80°C.[20]

  • Assay Setup: In a 96-well plate, add the prepared membranes, a known concentration of a radiolabeled ligand specific for the target receptor, and varying concentrations of the test compound (e.g., BRL-52537).[21]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (typically 60-90 minutes).[21]

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with the bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.[20]

  • Quantification: Place the filter mats in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[20]

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Calculate the IC50 (the concentration of test compound that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.[20]

Kinase Profiling

Given that a significant portion of drug discovery efforts targets protein kinases, assessing a compound's activity across the kinome is crucial.[21][22] Off-target kinase inhibition can lead to unexpected cellular effects.

Experimental Protocol: Luminescence-Based Kinase Inhibition Assay

  • Reagent Preparation: Prepare solutions of the kinase of interest, the specific substrate peptide, ATP, and the test compound at various concentrations.

  • Kinase Reaction: In a 384-well plate, add the kinase and the test compound. Allow a brief pre-incubation period (10-30 minutes). Initiate the kinase reaction by adding a mixture of the substrate and ATP.[22]

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

  • ATP Detection: Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). This reagent depletes the remaining ATP in a luciferase-catalyzed reaction, generating a light signal that is inversely proportional to the kinase activity.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.[8]

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[8]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement within a cellular environment. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.[11][23]

Experimental Protocol: CETSA

  • Cell Treatment: Culture cells (e.g., HEK293 cells expressing KOR) and treat them with the test compound or a vehicle control (DMSO) for a specified time.[11]

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3-8 minutes using a thermal cycler.[11][16]

  • Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet) by high-speed centrifugation.[11]

  • Protein Quantification and Analysis: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using Western blotting or other protein detection methods like ELISA.[11]

  • Data Analysis: For each treatment condition, plot the amount of soluble target protein against the temperature to generate a "melting curve". A shift in the melting curve to higher temperatures in the presence of the compound indicates target stabilization and therefore, direct binding.[16]

Workflow for Assessing Off-Target Effects

G cluster_0 In Vitro Screening cluster_1 Cellular Target Engagement cluster_2 Phenotypic Screening cluster_3 Data Analysis & Interpretation a Test Compound (e.g., BRL-52537) b Radioligand Binding Assay (e.g., SafetyScreen44™) a->b c Kinase Profiling (e.g., KinomeScan®) a->c d Cellular Thermal Shift Assay (CETSA) a->d e Zebrafish Embryo Screening a->e f Identify Off-Target Hits (IC50 / Ki values) b->f c->f g Confirm Cellular Target Engagement d->g h Observe Unexpected Phenotypes e->h i Comprehensive Off-Target Profile & Risk Assessment f->i g->i h->i

Caption: A systematic workflow for characterizing the off-target profile of a test compound.

Conclusion and Future Directions

This guide has provided a framework for understanding and evaluating the off-target effects of the KOR agonist BRL-52537 and its comparators. While BRL-52537 demonstrates high selectivity for the KOR, the potential for kidney-related off-target effects underscores the importance of comprehensive safety pharmacology profiling.

For researchers working with compounds from the this compound chemical class, the following are recommended:

  • Broad Off-Target Screening: Utilize comprehensive panels like the SafetyScreen44™ and kinome-wide profiling to identify any potential liabilities early in the discovery process.

  • Cellular Confirmation: Employ assays like CETSA to confirm that any observed in vitro binding translates to target engagement in a physiologically relevant context.

  • Phenotypic Screening: Leverage whole-organism models like zebrafish to uncover unexpected toxicities or off-target effects that may not be apparent in simpler in vitro systems.[24][25]

By integrating these approaches, drug development professionals can build a robust understanding of a compound's off-target profile, enabling the selection and optimization of candidates with the highest potential for clinical success and patient safety.

References

  • Roth, B. L., et al. (2002). Salvinorin A: A potent naturally occurring nonnitrogenous κ opioid selective agonist. Proceedings of the National Academy of Sciences, 99(18), 11934-11939. [Link]

  • Kivell, B., & Prisinzano, T. E. (2010). Kappa opioids and the modulation of pain. Psychopharmacology, 210(2), 109-119.
  • Gallantine, E. L., & Meert, T. F. (2008). Antinociceptive and adverse effects of mu- and kappa-opioid receptor agonists: a comparison of morphine and U50488-H. Basic & clinical pharmacology & toxicology, 103(5), 419-427. [Link]

  • Martinez-Llimos, M. J., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 139-153. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Murphey, R. D. (2006). Small molecule screening in the zebrafish. Methods in Molecular Biology, 319, 115-126.
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocols. [Link]

  • Sheffler, D. J., & Roth, B. L. (2003). Salvinorin A: the first naturally occurring non-nitrogenous κ-opioid-selective agonist. Trends in pharmacological sciences, 24(4), 161-164.
  • Effects of Biased Analogues of the Kappa Opioid Receptor Agonist, U50,488, in Preclinical Models of Pain and Side Effects. Molecules, 2025, 30(3), 698. [Link]

  • Paton, K. F., et al. (2022). The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies. Frontiers in Pharmacology, 13, 837671. [Link]

  • Mangel, A. W., et al. (2008). Novel pharmacology: asimadoline, a kappa-opioid agonist, and visceral sensation. Neurogastroenterology & Motility, 20(9), 983-990. [Link]

  • Cheng, K., et al. (2013). Label-free integrative pharmacology on-target of opioid ligands at the opioid receptor family. PLoS One, 8(3), e58593. [Link]

  • bioRxiv. (2020). Supplementary Table 1. Results of the Eurofin Cerep Safety-Screen 44 Panel (receptors and ion channels). [Link]

  • Zhang, Z., et al. (2003). Kappa-opioid receptor selectivity for ischemic neuroprotection with BRL 52537 in rats. Anesthesia & Analgesia, 97(6), 1777-1783. [Link]

  • Camilleri, M., et al. (2008). Novel pharmacology: asimadoline, a kappa-opioid agonist, and visceral sensation. Neurogastroenterology & Motility, 20(9), 983-990. [Link]

  • Fichna, J., & Storr, M. (2023). Design of κ-Opioid Receptor Agonists for the Development of Potential Treatments of Pain with Reduced Side Effects. International Journal of Molecular Sciences, 24(2), 1435. [Link]

  • Tioga Pharmaceuticals, Inc. (2026). Asimadoline - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]

  • Virginia Commonwealth University. (2025). Novel, Selective and Potent Mu Opioid Receptor Antagonists for the Treatment of CNS Disorders. [Link]

  • Klüppel, M., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature Chemical Biology, 19(12), 1547-1557. [Link]

  • Leśniak, D., et al. (2023). Functional selectivity of EM-2 analogs at the mu-opioid receptor. Frontiers in Pharmacology, 14, 1118674. [Link]

  • Camilleri, M., et al. (2008). Novel pharmacology: Asimadoline, a κ-opioid agonist, and visceral sensation. Neurogastroenterology & Motility, 20(9), 983-990. [Link]

  • Pharmacy Times. (2021). Gastrointestinal Pipeline Drugs. [Link]

  • Eurofins Discovery. SafetyScreen44 Panel - FR. [Link]

  • Eurofins Discovery. SafetyScreen44™ Panel. [Link]

  • Eurofins Discovery. SafetyScreen44 Panel - TW. [Link]

  • Traynor, J. R., et al. (2021). Quantification of kappa opioid receptor ligand potency, efficacy and desensitization using a real-time membrane potential assay. British Journal of Pharmacology, 178(22), 4489-4503. [Link]

  • BioSpace. (2020). Eurofins Discovery In Vitro Pharmacology SafetyScreen44™ Panels Further Increase the Value of opnMe.com Molecules. [Link]

  • Huskinson, S. L., et al. (2020). Quantification of observable behaviors induced by typical and atypical kappa-opioid receptor agonists in male rhesus monkeys. Psychopharmacology, 237(8), 2455-2468. [Link]

  • Alzghari, S., et al. (2018). Addressing Hazards from Unscheduled Novel Psychoactive Substances as Research Chemicals: The Case of U-50488. Cureus, 10(4), e2424. [Link]

  • Beck, D., & Dix, T. A. (2019). Therapeutic Potential of Kappa Opioid Agonists. Molecules, 24(12), 2295. [Link]

  • Zaig, S., et al. (2021). Respiratory depression and analgesia by opioid drugs in freely behaving larval zebrafish. eLife, 10, e63407. [Link]

  • Spjuth, O., et al. (2019). Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. Frontiers in Chemistry, 7, 786. [Link]

  • Taylor & Francis. Delta opioid receptor – Knowledge and References. [Link]

  • Attali, B., & Vogel, Z. (1989). Quantitative analysis of multiple kappa-opioid receptors by selective and nonselective ligand binding in guinea pig spinal cord. Journal of Neurochemistry, 53(5), 1626-1634. [Link]

  • Rodríguez, R. E., et al. (2006). New kappa opioid receptor from zebrafish Danio rerio. Journal of Molecular Endocrinology, 37(2), 319-330. [Link]

  • Didik, R. A., et al. (2022). Filtering the Signal: Kappa Opioid Receptors in the Kidney. Function, 3(6), zqac048. [Link]

  • Goyagi, T., et al. (2003). Neuroprotective kappa-opioid receptor agonist BRL 52537 attenuates ischemia-evoked nitric oxide production in vivo in rats. Stroke, 34(6), 1533-1538. [Link]

  • Mohr, A. L. A., et al. (2016). Analysis of Novel Synthetic Opioids U-47700, U-50488 and Furanyl Fentanyl by LC-MS/MS in Postmortem Casework. Journal of Analytical Toxicology, 40(7), 567-573. [Link]

  • Frontiers. (2022). Antinociceptive and Antipruritic Effects of HSK21542, a Peripherally-Restricted Kappa Opioid Receptor Agonist, in Animal Models of Pain and Itch. [Link]

  • Mer, A. S., et al. (2023). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. Cell Chemical Biology, 30(11), 1362-1376.e6. [Link]

  • Wikipedia. κ-opioid receptor. [Link]

  • bioRxiv. (2022). A combinatorial anticancer drug screen identifies off-target effects of epigenetic chemical probes. [Link]

Sources

A Senior Application Scientist's Guide to the Pharmacokinetic Profile of 2-(4-Bromophenyl)-2-(pyrrolidin-1-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Therapeutic Potential of a Novel Scaffold

The 2-(4-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid scaffold represents a compelling starting point for the design of novel therapeutics. The unique combination of a halogenated aromatic ring, a saturated heterocycle, and a carboxylic acid moiety suggests potential for a diverse range of biological activities. The pyrrolidine ring, a common motif in many FDA-approved drugs, is particularly noteworthy for its ability to enhance aqueous solubility and modulate other physicochemical properties crucial for favorable pharmacokinetic profiles.[1][2] This guide provides a comprehensive comparison of the anticipated pharmacokinetic properties of derivatives of this scaffold, supported by established principles of drug metabolism and pharmacokinetics (DMPK). While direct comparative experimental data for this specific series is not yet publicly available, this document will serve as a predictive framework and a practical guide to the experimental evaluation of these promising compounds.

Deconstructing the Scaffold: A Pharmacokinetic Perspective

The overall pharmacokinetic profile of a this compound derivative will be a composite of the contributions from its three primary structural components. Understanding the likely impact of each moiety is critical for designing molecules with desirable drug-like properties.

Structural Moiety Potential Impact on Pharmacokinetic Properties (ADME)
4-Bromophenyl Group Absorption: The lipophilicity of the bromophenyl group can enhance membrane permeability and oral absorption. Distribution: This group can contribute to plasma protein binding and distribution into tissues. Metabolism: The aromatic ring is a potential site for cytochrome P450 (CYP)-mediated oxidation, leading to the formation of phenolic metabolites. The bromine atom may also influence the regioselectivity of metabolism. Excretion: Metabolites are typically rendered more polar for excretion.
Pyrrolidine Ring Absorption: The basic nitrogen of the pyrrolidine ring can improve aqueous solubility at physiological pH, which is beneficial for formulation and absorption.[1] Distribution: The polar nature of the pyrrolidine can influence the volume of distribution. Metabolism: The pyrrolidine ring can be a substrate for various metabolic enzymes, including CYPs and flavin-containing monooxygenases (FMOs), leading to N-dealkylation, C-oxidation, or ring-opening. Excretion: The presence of the nitrogen atom can facilitate renal clearance.
Acetic Acid Side Chain Absorption: The carboxylic acid group can impact solubility and may be a substrate for uptake transporters in the gut. Distribution: The acidic nature of this group will influence plasma protein binding, often to albumin. Metabolism: The carboxylic acid can undergo glucuronidation via UDP-glucuronosyltransferases (UGTs), a major clearance pathway for many acidic drugs. Excretion: The polar carboxylic acid and its glucuronide conjugate are readily excreted in urine and/or bile.

Predicting and Profiling: A Roadmap for Experimental Evaluation

A systematic evaluation of the pharmacokinetic properties of novel this compound derivatives is essential for their progression in the drug discovery pipeline. A tiered approach, combining in silico, in vitro, and in vivo methods, will provide a comprehensive understanding of their ADME profiles.

In Silico ADME Prediction: The First Pass

Computational models serve as an invaluable initial screening tool to prioritize compounds for synthesis and experimental testing. These models can predict a range of pharmacokinetic properties, helping to identify potential liabilities early in the discovery process.

Workflow for In Silico ADME Prediction

Start Input 2D Structure of Derivative ADME_Software ADME Prediction Software (e.g., SwissADME, ADMETlab) Start->ADME_Software Properties Predicted Properties: - Solubility (LogS) - Lipophilicity (LogP) - GI Absorption - BBB Penetration - CYP Inhibition/Metabolism - Plasma Protein Binding ADME_Software->Properties Analysis Data Analysis and Prioritization Properties->Analysis Output Ranked List of Derivatives for Synthesis Analysis->Output

Caption: In silico ADME prediction workflow.

In Vitro ADME Assays: Generating Experimental Data

A battery of in vitro assays is crucial for generating the first set of experimental data to validate in silico predictions and to guide structure-activity relationship (SAR) and structure-property relationship (SPR) studies.

Key In Vitro ADME Assays

ADME Parameter In Vitro Assay Experimental System Typical Output
Absorption Parallel Artificial Membrane Permeability Assay (PAMPA)Artificial lipid membranePassive permeability (Pe)
Caco-2 Permeability AssayHuman colon adenocarcinoma cell monolayerApparent permeability (Papp), Efflux ratio
Distribution Plasma Protein Binding (PPB)Equilibrium dialysis, ultrafiltrationPercentage of unbound drug (fu)
Microsomal BindingLiver microsomesUnbound fraction in microsomes (fu,mic)
Metabolism Metabolic StabilityLiver microsomes, S9 fraction, hepatocytesIntrinsic clearance (CLint), half-life (t1/2)
Cytochrome P450 (CYP) InhibitionRecombinant human CYPs, liver microsomesIC50 values for major CYP isoforms
Metabolite IdentificationHepatocytes, liver microsomesIdentification of major metabolites
Excretion Transporter Interaction AssaysMembrane vesicles, transfected cell linesSubstrate/inhibitor potential for uptake and efflux transporters

Experimental Protocol: Metabolic Stability in Human Liver Microsomes

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Thaw human liver microsomes (HLM) on ice.

    • Prepare a NADPH regenerating system (NRS) solution.

    • Prepare a phosphate buffer solution (pH 7.4).

  • Incubation:

    • Pre-warm HLM and buffer to 37°C.

    • In a 96-well plate, add the test compound (final concentration, e.g., 1 µM) to the HLM suspension in buffer.

    • Initiate the metabolic reaction by adding the pre-warmed NRS.

    • Incubate the plate at 37°C with shaking.

  • Sampling and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.

    • Quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural log of the percentage of remaining parent compound versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) / (mg microsomal protein/mL).

In Vivo Pharmacokinetic Studies: The Whole Picture

Following promising in vitro data, in vivo pharmacokinetic studies in animal models (e.g., rats, mice) are necessary to understand the compound's behavior in a whole organism.

Workflow for an In Vivo Pharmacokinetic Study

Start Test Compound Formulation Dosing Dosing in Animal Model (e.g., Rat) (IV and PO routes) Start->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Preparation Sampling->Processing Analysis Bioanalysis by LC-MS/MS Processing->Analysis PK_Analysis Pharmacokinetic Data Analysis Analysis->PK_Analysis Parameters Key PK Parameters: - Clearance (CL) - Volume of Distribution (Vd) - Half-life (t1/2) - Bioavailability (F%) PK_Analysis->Parameters

Caption: In vivo pharmacokinetic study workflow.

Experimental Protocol: Rat Pharmacokinetic Study

  • Animal Acclimatization and Catheterization:

    • Acclimate male Sprague-Dawley rats for at least 3 days.

    • For intravenous (IV) studies, surgically implant a catheter in the jugular vein.

  • Formulation and Dosing:

    • Prepare a suitable formulation for both IV and oral (PO) administration.

    • Administer a single dose of the test compound via the IV or PO route.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalytical Method Validation and Sample Analysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in plasma.

    • Analyze the plasma samples to determine the drug concentration at each time point.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis of the plasma concentration-time data.

    • Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and area under the curve (AUC).

    • Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Structure-Pharmacokinetic Relationships: Guiding Lead Optimization

By systematically modifying the this compound scaffold and evaluating the resulting pharmacokinetic profiles, clear structure-pharmacokinetic relationships (SPRs) can be established. For instance, introducing a metabolically stable group on the bromophenyl ring could reduce clearance and prolong half-life. Similarly, modulating the basicity of the pyrrolidine nitrogen could fine-tune solubility and permeability. These insights are invaluable for guiding the lead optimization process towards a clinical candidate with a desirable pharmacokinetic profile.

Conclusion: A Pathway to a Differentiated Candidate

The this compound scaffold holds considerable promise for the development of novel therapeutics. While a direct comparison of the pharmacokinetic properties of its derivatives awaits experimental elucidation, the principles and methodologies outlined in this guide provide a robust framework for their systematic evaluation. By integrating in silico prediction, in vitro ADME profiling, and in vivo pharmacokinetic studies, researchers can efficiently navigate the complexities of drug metabolism and pharmacokinetics to identify and optimize drug candidates with a high probability of clinical success. The journey from a promising scaffold to a differentiated clinical candidate is challenging, but a thorough understanding and proactive management of pharmacokinetic properties are key determinants of a successful outcome.

References

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(4-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(4-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.